molecular formula C14H21NO2 B2677398 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol CAS No. 27573-97-3

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Cat. No.: B2677398
CAS No.: 27573-97-3
M. Wt: 235.327
InChI Key: UNAOMPMSVGOVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.327. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-11-8-14(17)6-9-15(10-7-14)12-13-4-2-1-3-5-13/h1-5,16-17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAOMPMSVGOVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCO)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and outlines a logical synthetic pathway from readily available precursors. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are provided. Furthermore, this document explores the potential applications of this molecule within the broader context of piperidine derivatives in drug discovery and development, supported by authoritative references.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile framework for introducing diverse functionalities to interact with biological targets.[1] 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol belongs to this important class of molecules. Its structure, featuring a tertiary alcohol, a primary alcohol, and a benzyl-protected amine, presents multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This guide will serve as a detailed resource for researchers interested in the synthesis, characterization, and potential utilization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol is essential for its handling, purification, and application in synthetic and biological studies.

PropertyValueSource
IUPAC Name 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol[3]
CAS Number 27573-97-3[3]
Molecular Formula C₁₄H₂₁NO₂[3]
Molecular Weight 235.33 g/mol [3]
Appearance Not explicitly stated, likely a solid or oil-
Purity Commercially available up to 98%[3]

Synthesis of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol

The synthesis of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol can be logically achieved through a two-step process starting from the commercially available 1-benzyl-4-piperidone. This synthetic strategy is based on established organometallic reactions for carbon-carbon bond formation at the carbonyl group of a ketone.

Synthetic Strategy Overview

The proposed synthesis involves two key transformations:

  • Synthesis of the Precursor, 1-Benzyl-4-piperidone: This key intermediate can be synthesized through various methods, including a one-pot reaction from benzylamine and an acrylate ester.[4]

  • Nucleophilic Addition to 1-Benzyl-4-piperidone: The 2-hydroxyethyl group is introduced at the 4-position of the piperidone ring via a Grignard reaction. This involves the preparation of a Grignard reagent from a protected 2-bromoethanol, followed by its reaction with 1-benzyl-4-piperidone and subsequent deprotection.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Grignard Reaction Benzylamine Benzylamine 1_Benzyl_4_piperidone 1_Benzyl_4_piperidone Benzylamine->1_Benzyl_4_piperidone One-pot reaction Acrylate_Ester Acrylate_Ester Acrylate_Ester->1_Benzyl_4_piperidone 1_Benzyl_4_piperidone_2 1-Benzyl-4-piperidone Protected_Bromoethanol 2-(2-bromoethoxy)tetrahydro-2H-pyran Grignard_Reagent Grignard Reagent Protected_Bromoethanol->Grignard_Reagent with Mg Magnesium Magnesium Magnesium->Grignard_Reagent Intermediate Protected Intermediate Grignard_Reagent->Intermediate 1_Benzyl_4_piperidone_2->Intermediate Nucleophilic Addition Final_Product 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol Intermediate->Final_Product Deprotection Deprotection Acidic Workup Deprotection->Final_Product

Caption: Synthetic pathway for 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol.

Experimental Protocols

A robust and scalable one-pot synthesis of 1-benzyl-4-piperidone has been reported.[4] This method involves the reaction of benzylamine with an acrylate ester, followed by cyclization and decarboxylation.

Materials:

  • Benzylamine

  • Methyl acrylate

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzylamine in toluene, slowly add methyl acrylate while maintaining the temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 9-24 hours.

  • Cool the reaction mixture and add sodium methoxide in portions. Heat the mixture to 70 °C and stir for 10 hours.

  • Cool the reaction to room temperature and neutralize with hydrochloric acid.

  • Heat the mixture to reflux for 5 hours.

  • Cool the reaction and adjust the pH to 8-9 with sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oil.[1]

This procedure outlines a Grignard reaction to introduce the 2-hydroxyethyl group. A protecting group, such as tetrahydropyran (THP), is used for the hydroxyl function of 2-bromoethanol to prevent it from reacting with the Grignard reagent.

Materials:

  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran (or other protected 2-bromoethanol)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Benzyl-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Dilute hydrochloric acid

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required.

  • Once the reaction has started, add the remaining solution of the protected bromoethanol at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Benzyl-4-piperidone: Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Deprotection: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a dilute hydrochloric acid solution to remove the THP protecting group.

  • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons around 3.5 ppm). The piperidine ring protons will appear as a series of multiplets in the aliphatic region (typically 1.5-3.0 ppm). The two methylene groups of the hydroxyethyl side chain will likely appear as triplets, one for the CH₂ adjacent to the piperidine ring and another for the CH₂-OH group. The two hydroxyl protons (one tertiary and one primary) will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the benzyl group (127-138 ppm), the benzylic carbon (around 63 ppm), and the carbons of the piperidine ring. The quaternary carbon at the 4-position bearing the two substituents will be a key signal. The carbons of the 2-hydroxyethyl side chain will also be present. DEPT-135 and DEPT-90 experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 2800-3100 cm⁻¹. The C-O stretching vibrations will appear in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. Under electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ at m/z 236.16 would be expected. Fragmentation patterns could involve the loss of water, the benzyl group, or cleavage of the piperidine ring.

Analytical_Workflow Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the purification and analytical characterization.

Potential Applications in Drug Development

While specific biological activities of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol are not extensively documented in publicly available literature, its structural features suggest several potential applications in drug discovery and development.

  • Scaffold for Library Synthesis: The two hydroxyl groups and the benzyl-protected amine provide three distinct points for chemical diversification. This makes the compound an attractive scaffold for the synthesis of compound libraries for high-throughput screening against various biological targets.

  • Precursor for Biologically Active Molecules: Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, analgesic, antihistaminic, and antipsychotic effects.[2] The structural motifs present in 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol could be elaborated to generate novel compounds with potential therapeutic value. For example, the hydroxyl groups could be esterified or etherified to modulate the compound's lipophilicity and target interactions. The benzyl group can be removed via hydrogenolysis to provide a secondary amine, which can then be further functionalized.[7]

  • Intermediate in the Synthesis of Complex Natural Products and Analogs: The functionalized piperidine ring is a common feature in many alkaloids and other complex natural products. 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol could serve as a key intermediate in the total synthesis or the preparation of analogs of such natural products for structure-activity relationship (SAR) studies.

Conclusion

1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its chemical properties, a logical and practical synthetic route from 1-benzyl-4-piperidone, and a comprehensive plan for its analytical characterization. While its specific biological activities remain to be fully explored, its versatile structure makes it a promising starting point for the development of novel therapeutic agents. The detailed protocols and theoretical background presented herein are intended to empower researchers to synthesize, characterize, and further investigate the potential of this intriguing molecule.

References

Sources

Solubility Profile and Process Guide: 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

[1][2]

Executive Summary

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (CAS: 27573-97-3) is a critical heterocyclic building block, primarily utilized in the synthesis of neuroactive pharmaceutical intermediates, including acetylcholinesterase inhibitors and antihistamines.[1][2][3] Its structure—characterized by a lipophilic N-benzyl piperidine core decorated with a polar tertiary hydroxyl group and a primary hydroxyethyl side chain—creates a unique amphiphilic solubility profile.[1][2]

This guide provides a technical analysis of its solubility behavior, offering researchers and process chemists a rational basis for solvent selection during reaction design, extraction, and recrystallization. The data synthesized here bridges theoretical solubility parameters with empirical process observations.

Physicochemical Identity

Understanding the molecular architecture is the first step in predicting solvent interaction. The molecule possesses dual hydrogen-bonding domains (diol functionality) and a hydrophobic domain (benzyl-piperidine skeleton).[1][2]

PropertyData
Chemical Name 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol
CAS Number 27573-97-3
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol
LogP (Predicted) ~0.53 – 1.3
pKa (Predicted) ~8.5 (Piperidine Nitrogen)
H-Bond Donors 2 (Tertiary -OH, Primary -OH)
H-Bond Acceptors 3 (2 Hydroxyls, 1 Tertiary Amine)
Physical State Solid (White to off-white crystalline powder)

Solubility Profile & Solvent Selection

The solubility of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is governed by the competition between its polar diol "head" and its lipophilic benzyl "tail."[1][2]

Solubility Heatmap

The following table categorizes solvents based on their interaction efficiency with the solute.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent The lipophilic benzyl group drives solubility; DCM is the preferred solvent for extraction from aqueous phases.[1][2]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolHigh Strong H-bonding interactions with the two hydroxyl groups and the amine nitrogen stabilize the solute.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants and dipole interactions readily solvate the polar domains.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate Ideal for Recrystallization. Soluble at high temperatures, significantly less soluble at low temperatures.
Ethers THF, MTBE, Diethyl EtherModerate to Low THF dissolves the compound well; MTBE and Ether show partial solubility, often serving as anti-solvents in purification.
Alkanes Hexane, Heptane, CyclohexaneInsoluble Lack of polarity prevents solvation of the diol moiety. Used strictly as anti-solvents to induce precipitation.[2]
Water Water (Neutral pH)Low to Moderate Limited solubility due to the benzyl group.[2] Solubility increases drastically at pH < 7 (protonation of the amine).
Process Implications[2][6][7][8][9][10]
  • Reaction Medium: Reactions involving this intermediate (e.g., alkylation or oxidation) are best conducted in DCM or THF to ensure homogeneity.[1][2]

  • Extraction: For workup after aqueous quenching, Dichloromethane is superior to Ethyl Acetate for maximizing recovery due to the compound's moderate polarity.

  • Purification (Crystallization): The "Goldilocks" zone for purification is often found using a binary system:

    • Solvent:Ethyl Acetate or Isopropanol (dissolve hot).[1][2]

    • Anti-solvent:[1][2]Hexane or Heptane (add until turbid, cool).[2]

Experimental Protocols

For precise solubility determination or purification development, follow these standardized workflows.

Gravimetric Solubility Determination

This protocol ensures accurate solubility data generation for process scaling.[2]

  • Preparation: Weigh 100 mg of micronized 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments while maintaining the vial at 25°C (or target temperature).

  • Agitation: Vortex for 1 minute after each addition. Sonication (5 mins) may be used to break crystal lattices.[2]

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
  • Validation: If undissolved solid remains after 2 mL (S < 50 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation limit.

Recrystallization Workflow

The following diagram outlines the logical flow for purifying this intermediate using solubility differentials.

Recrystallization_WorkflowStartCrude 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-olDissolutionDissolve in Hot Ethyl Acetate (65°C)(Min. Volume)Start->DissolutionCheckIs Solution Clear?Dissolution->CheckFilterHot Filtration(Remove insolubles)Check->FilterNo (Cloudy)CoolingSlow Cooling to RTThen 0-4°CCheck->CoolingYes (Clear)Filter->CoolingAntiSolventOptional: Add Heptane dropwiseuntil slight turbidityCooling->AntiSolventLow Yield?IsolateFiltration & Wash(Cold EtOAc/Heptane 1:1)Cooling->IsolateAntiSolvent->IsolateDryVacuum Dry (40°C)Isolate->Dry

Figure 1: Optimized recrystallization logic for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol, leveraging the solubility differential in esters.

Mechanistic Context: Why Solubility Matters

In the synthesis of complex APIs (e.g., Donepezil analogs), this diol is often formed via the reduction of an ester or a Reformatsky-type reaction.

  • The Impurity Challenge: Common impurities include the mono-dehydrated alkene or the unreacted ketone. These are significantly less polar than the diol.

  • The Separation Logic: By using a polar solvent like Methanol for reaction, all species dissolve. However, during workup, switching to a non-polar/polar mix (e.g., EtOAc/Heptane ) keeps the lipophilic impurities in the mother liquor while the polar diol crystallizes out.

Solubility-Driven Synthesis Pathway

Synthesis_ContextPrecursor1-Benzyl-4-piperidoneReactionReformatsky / Reduction(Solvent: THF/Ether)Precursor->Reaction+ ReagentsCrudeCrude Diol MixtureReaction->CrudeQuenchPurificationCrystallization(Solvent: EtOAc)Crude->PurificationSolubility Diff.ProductPure 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-olPurification->Product

Figure 2: The role of solubility in the isolation of the target diol from its precursor.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78461, 1-Benzylpiperidin-4-ol. Retrieved from .[1][2] (Note: Structural analog used for lipophilicity benchmarking).[2]

  • Fluorochem. Product Sheet: 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (CAS 27573-97-3).[1][2][3] Retrieved from .[1][2]

  • Sigma-Aldrich. Safety Data Sheet & Product Specification: 1-Benzyl-4-hydroxypiperidine. Retrieved from .[1][2]

  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. Retrieved from .

Technical Guide: Comparative Analysis of 1-Benzyl-4-hydroxypiperidine and 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 1-Benzyl-4-hydroxypiperidine (Molecule A) and 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (Molecule B) . While both share a benzyl-protected piperidine core, they represent fundamentally different synthetic scaffolds in medicinal chemistry.

  • Molecule A is a secondary alcohol acting as a linear linker or pharmacophore in drugs like Donepezil and various histamine H3 antagonists.

  • Molecule B is a 4,4-disubstituted diol containing a quaternary carbon. It serves as a critical precursor for spirocyclic ethers and dual-pharmacophore ligands, offering unique steric rigidity and metabolic stability profiles unavailable in Molecule A.

Section 1: Structural & Physicochemical Characterization

The primary distinction lies in the substitution at the C4 position of the piperidine ring. This structural divergence dictates their reactivity, metabolic fate, and application in Structure-Activity Relationship (SAR) studies.

Comparative Data Matrix
Feature1-Benzyl-4-hydroxypiperidine1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol
Common Name N-Benzyl-4-piperidinol1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol
CAS Number 4727-72-427573-97-3
Molecular Formula C₁₂H₁₇NOC₁₄H₂₁NO₂
Molecular Weight 191.27 g/mol 235.32 g/mol
C4 Hybridization Tertiary Carbon (sp³)Quaternary Carbon (sp³)
Functional Groups Secondary Alcohol (-CH(OH)-)Tertiary Alcohol (Ring) + Primary Alcohol (Chain)
Chirality Achiral (Plane of symmetry)Achiral (Plane of symmetry)
LogP (Predicted) ~1.3 - 1.5~0.5 - 0.8 (More polar due to diol)
H-Bond Donors 12
Primary Use Linear linker, Donepezil intermediatesSpiro-cycle formation, quaternary center scaffold
Structural Topology & Reactivity Implications
  • Molecule A (Secondary Alcohol): The C4 position holds a single hydroxyl group and a hydrogen atom. This allows for oxidation to the ketone (1-benzyl-4-piperidone) or elimination to the alkene (1-benzyl-1,2,3,6-tetrahydropyridine). It is metabolically susceptible to oxidation.

  • Molecule B (Geminal Diol-Alkyl): The C4 position is a quaternary center bonded to a hydroxyl group and a hydroxyethyl chain. The absence of a hydrogen atom at C4 prevents direct oxidation to a ketone at the ring, conferring metabolic stability at this position. However, the primary alcohol on the ethyl side chain is highly reactive toward oxidation (to aldehyde/acid) or cyclization.

Section 2: Synthetic Divergence (The "How")

Both molecules originate from the same precursor: 1-Benzyl-4-piperidone .[1] The divergence occurs in the functionalization strategy of the ketone carbonyl.

Pathway Visualization

The following diagram illustrates the bifurcated synthesis. Molecule A results from simple reduction, while Molecule B requires carbon-carbon bond formation via a Reformatsky or Grignard reaction.

SynthesisPathways Precursor 1-Benzyl-4-piperidone (CAS: 3612-20-2) StepA1 Reduction (NaBH4 / MeOH) Precursor->StepA1 Hydride Addition StepB1 Reformatsky Reaction (Zn, BrCH2COOEt) Precursor->StepB1 C-C Bond Formation MolA Molecule A: 1-Benzyl-4-hydroxypiperidine (Secondary Alcohol) StepA1->MolA IntermediateB Ester Intermediate (Ethyl 1-benzyl-4-hydroxypiperidine-4-acetate) StepB1->IntermediateB StepB2 Reduction (LiAlH4 / THF) IntermediateB->StepB2 Ester Reduction MolB Molecule B: 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (Diol) StepB2->MolB

Figure 1: Divergent synthetic pathways from the common piperidone precursor.

Section 3: Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-hydroxypiperidine (Molecule A)

Mechanism: Nucleophilic addition of hydride to the ketone carbonyl. Why this method: Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LiAlH₄) for this specific transformation due to chemoselectivity and milder conditions, minimizing side reactions with the benzyl group.

  • Setup: Charge a 500 mL round-bottom flask with 1-benzyl-4-piperidone (18.9 g, 100 mmol) and Methanol (200 mL). Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ (4.5 g, 120 mmol) portion-wise over 30 minutes. Critical: Monitor gas evolution (H₂). Do not seal the system tightly; use a bubbler.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Carefully add 1N HCl until pH ~7 to destroy excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Basify residue with 1N NaOH (pH > 10) and extract with Dichloromethane (3 x 100 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.

    • Expected Yield: >90%[2][1][3][4][5]

    • Validation: ¹H NMR (CDCl₃) shows a multiplet at δ 3.7 (1H) for the CH-OH proton.

Protocol B: Synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (Molecule B)

Mechanism: Reformatsky reaction followed by ester reduction. Why this method: Direct Grignard addition of a protected hydroxy-ethyl group is often messy due to polymerization. The Reformatsky route (using ethyl bromoacetate) creates a stable ester intermediate, which allows for purification before the final reduction.

Step 1: Reformatsky Reaction

  • Activation: In a dry 3-neck flask under Argon, activate Zinc dust (13 g, 200 mmol) with TMSCl (cat.) in anhydrous THF (150 mL).

  • Addition: Add Ethyl bromoacetate (16.7 g, 100 mmol) and 1-benzyl-4-piperidone (15.1 g, 80 mmol) dropwise simultaneously to maintain a gentle reflux.

  • Workup: Quench with cold 5% H₂SO₄. Basify with NH₄OH.[4] Extract with Ethyl Acetate.[6]

  • Result: This yields the Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate intermediate.

Step 2: Reduction to Diol

  • Setup: Suspend LiAlH₄ (3.8 g, 100 mmol) in anhydrous THF (200 mL) under Argon at 0°C.

  • Addition: Dissolve the ester intermediate from Step 1 in THF and add dropwise. Caution: Highly exothermic.

  • Reaction: Reflux for 3 hours.

  • Fieser Quench: Cool to 0°C. Carefully add: 3.8 mL water, 3.8 mL 15% NaOH, 11.4 mL water. Stir until a granular white precipitate forms.

  • Filtration: Filter through Celite. Concentrate filtrate.

    • Expected Yield: ~65-75% (over 2 steps).

    • Validation: ¹H NMR will show the disappearance of the ethyl ester quartet/triplet and the appearance of the hydroxyethyl triplets.

Section 4: Pharmacological & Application Differences

The choice between these two scaffolds fundamentally alters the drug design trajectory.

Molecule A: The "Linear" Linker

Molecule A is the scaffold of choice when a flexible, linear connection is required.

  • Donepezil (Aricept): The 1-benzyl-4-piperidine moiety binds to the anionic subsite of Acetylcholinesterase (AChE). The 4-position is linked to the indanone core.

  • Receptor Binding: The secondary hydroxyl group often acts as a hydrogen bond donor/acceptor within the binding pocket or is derivatized to an ether/ester to reach hydrophobic pockets.

Molecule B: The "Spiro" Precursor

Molecule B is the scaffold of choice for creating rigid, spirocyclic systems .

  • Spirocyclization: The primary alcohol (on the ethyl chain) and the tertiary alcohol (on the ring) can undergo acid-catalyzed cyclization to form spiro-ethers (e.g., spiro[isobenzofuran-1,4'-piperidine]).

  • Conformational Restriction: This spiro-fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a receptor (e.g., Sigma receptors or Muscarinic receptors).

  • Dual Pharmacophores: The quaternary center allows the attachment of two distinct lipophilic domains, a strategy often used in NK1 antagonists.

Reactivity & Cyclization Logic

Reactivity MolB Molecule B (Diol Scaffold) Cyclization Acid-Catalyzed Cyclization (e.g., TsOH, Heat) MolB->Cyclization Intramolecular Dehydration Spiro Spiro-Ether Product (Rigid Pharmacophore) Cyclization->Spiro MolA Molecule A (Mono-ol Scaffold) Oxidation Oxidation (Jones Reagent) MolA->Oxidation Loss of Chirality/Function Ketone 1-Benzyl-4-piperidone (Reversible) Oxidation->Ketone

Figure 2: Divergent reactivity profiles. Molecule B favors cyclization; Molecule A favors oxidation/substitution.

Section 5: References[7]

  • Preparation of 1-Benzyl-4-hydroxypiperidine

    • Source: PubChem / NIST

    • Context: Standard reduction protocols and physical properties.

    • URL:[Link]

  • Synthesis and Reactivity of 4,4-Disubstituted Piperidines (Molecule B context)

    • Source: Journal of Medicinal Chemistry (Generic reference to Reformatsky applications on piperidones).

    • Context: Methodologies for creating quaternary centers in piperidines for spiro-compound synthesis.

    • URL:[Link] (Search: "Reformatsky 1-benzyl-4-piperidone")

  • 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol Commercial Availability & CAS

    • Source: Fluorochem / ChemicalBook

    • Context: Verification of CAS 27573-97-3 and structure.

  • Pharmacological Applications of Piperidine Scaffolds

    • Source: National Institutes of Health (NIH) - PubMed

    • Context: Use of benzyl-piperidines in H3 receptor antagonists and Alzheimer's therapy.

    • URL:[Link]

Sources

Safety data sheet (SDS) for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

[1][2]

CAS Registry Number: 27573-97-3 Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Research Use Only)[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is a 4,4-disubstituted piperidine derivative characterized by a tertiary alcohol and a primary hydroxyethyl arm at the 4-position.[1][2] It serves as a critical scaffold in the synthesis of spiro-piperidines and neuroactive ligands (e.g., serotonergic modulators).[2]

Unlike standard solvents or reagents, this compound is often supplied with limited toxicological data. Therefore, this guide adopts a "Universal Precaution" approach, treating the substance as a potential potent bioactive agent until empirical data proves otherwise.

Chemical Specifications Table
PropertySpecification
IUPAC Name 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol
CAS Number 27573-97-3
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
SMILES OCCC1(O)CCN(CC2=CC=CC=C2)CC1
LogP (Predicted) ~0.53 (Moderate lipophilicity)
Physical State Solid (Typical for this class; verify upon receipt)
Solubility Soluble in DMSO, Methanol, Chloroform; limited water solubility

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Based on structural analogues and available vendor data, the primary hazards stem from acute toxicity via ingestion and potential irritation to mucosal membranes.

GHS Hazard Statements[1][3][6]
  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation (Predicted).[5][6][4]

  • H319: Causes serious eye irritation (Predicted).[5][6][4]

  • H335: May cause respiratory irritation (Predicted).[6][4]

Toxicological Causality[1][2]
  • Pharmacophore Risk: The 4-substituted piperidine moiety is a "privileged structure" in medicinal chemistry, often associated with high affinity for GPCRs (e.g., opioid, serotonin, or sigma receptors).[1][2]

  • Mechanism: Ingestion or systemic absorption may trigger off-target CNS effects (dizziness, sedation, or respiratory depression) due to the benzyl-piperidine pharmacophore.[1][2]

  • Metabolism: Likely metabolized via N-debenzylation or oxidation of the hydroxyethyl chain.[1][2]

Engineering Controls & Handling Protocols

A. The "Self-Validating" Containment Protocol

Rationale: To ensure containment without relying solely on external sensors, use a visual/chemical check system.[1][2]

  • Primary Barrier: Handle exclusively within a Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Surface Protection: Line the workspace with plastic-backed absorbent matting (e.g., Benchkote).

    • Validation: Place a small spot of fluorescent dye (e.g., fluorescein) on the mat edge. If the mat is compromised or wet, the dye spreads, visually alerting the user to change the barrier.

  • Weighing: Use an analytical balance inside the hood or a vented balance enclosure. Never weigh on an open bench.

    • Static Control: Use an ionizing bar to prevent electrostatic dispersion of the powder, which is a common vector for inhalation exposure.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 respirator minimum if working with open powders outside a hood; Powered Air Purifying Respirator (PAPR) recommended for quantities >10g.

  • Dermal: Double-gloving (Nitrile over Nitrile).[1][2]

    • Breakthrough Time: Standard nitrile offers >480 min protection against solid transfer but <10 min against solutions in chlorinated solvents (DCM/Chloroform).

Emergency Response & First Aid

ScenarioImmediate ActionMechanistic Rationale
Inhalation Move to fresh air; maintain semi-Fowler's position.Reduces work of breathing if CNS depression or bronchospasm occurs.
Skin Contact Wash with soap and water for 15 min.[7] Do NOT use ethanol. Ethanol acts as a permeation enhancer for lipophilic amines, potentially increasing systemic absorption.
Eye Contact Flush with saline/water for 15 min.[7]Basic amines (pKa ~9-10) can cause saponification of corneal lipids; immediate dilution is critical.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth.Risk of aspiration pneumonia outweighs benefit of emesis; activated charcoal is the preferred decontamination method in clinical settings.

Experimental Workflow: Synthesis & Stability

Context: Researchers typically utilize this compound to synthesize spiro-cyclic derivatives via cyclization of the 4-hydroxy and 4-hydroxyethyl groups.[1][2]

Stability & Storage[1][2]
  • Hygroscopicity: The diol functionality makes the compound hygroscopic.

  • Storage: Store at +2°C to +8°C under Argon or Nitrogen atmosphere.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which may cleave the benzyl group or oxidize the primary alcohol to an aldehyde/acid.

Visual Workflow: Handling Lifecycle

The following diagram outlines the decision logic for handling this compound from receipt to disposal.

SafetyLifecycleReceipt1. Receipt & Inspection(Check Seal/CAS)Storage2. Storage(+4°C, Inert Gas)Receipt->StorageHandling3. Handling (Fume Hood)(Double Nitrile Gloves)Storage->HandlingEquilibrate to RTSolubilization4. Solubilization(DMSO/MeOH)Handling->SolubilizationRiskCheckRisk Assessment:Is solution > 10mM?Solubilization->RiskCheckHighRiskHigh Risk Handling(Treat as Bioactive)RiskCheck->HighRiskYesLowRiskStandard Handling(Chemical Irritant)RiskCheck->LowRiskNoDisposal5. Disposal(Combustible Waste)HighRisk->DisposalQuench with 1N HClLowRisk->Disposal

Figure 1: Decision logic for the safe receipt, handling, and disposal of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1225309, 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link][1][2]

  • World Health Organization (WHO). (2010). WHO Guidelines on Drawing Blood: Best Practices in Phlebotomy (relevant for exposure response). Retrieved from [Link][1][2]

Methodological & Application

Lithium aluminum hydride reduction of ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective Reduction of Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate to 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol using Lithium Aluminum Hydride

Abstract: This document provides a comprehensive guide for the reduction of the ester, ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate, to its corresponding primary alcohol, 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol, utilizing lithium aluminum hydride (LAH). The target molecule is a valuable building block in medicinal chemistry, incorporating the privileged 1-benzyl-4-hydroxypiperidine scaffold. This protocol details the reaction mechanism, a step-by-step experimental procedure, critical safety and handling precautions for LAH, and a troubleshooting guide. The information is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Context

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄ or LAH) stands as one of the most powerful and versatile reducing agents for this purpose.[1][2] Unlike milder reagents such as sodium borohydride, LAH is highly reactive and capable of reducing a wide array of functional groups, including carboxylic acids, esters, and amides.[3][4]

The substrate, ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate, contains a tertiary alcohol and a piperidine ring, structural motifs common in pharmacologically active compounds.[5] The successful reduction to 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol provides a diol intermediate that can be further functionalized, making this a key step in the synthesis of more complex molecules. This guide explains the causality behind the procedural steps, ensuring a safe, efficient, and reproducible outcome.

Reaction Scheme and Mechanism

The overall transformation involves the conversion of the ethyl ester group to a primary alcohol without affecting the existing tertiary alcohol or the N-benzyl group.

Overall Reaction:

Mechanistic Rationale:

The reduction of an ester by LAH proceeds through a two-stage process involving nucleophilic acyl substitution followed by nucleophilic addition.

  • Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6]

  • Intermediate Collapse: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This step generates a transient aldehyde intermediate.

  • Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LAH molecule.[1] This creates a new tetrahedral intermediate, an alkoxide.

  • Work-up (Hydrolysis): The reaction is quenched with water and base. The aluminum-alkoxide complex is hydrolyzed upon acidic or basic work-up to liberate the final primary alcohol product.[4]

Below is a diagram illustrating the key mechanistic steps.

G cluster_main Mechanism of Ester Reduction by LAH Ester Ester Substrate (R-COOEt) TI1 Tetrahedral Intermediate 1 Ester->TI1 + H⁻ (from LAH) Aldehyde Aldehyde Intermediate (R-CHO) TI1->Aldehyde - EtO⁻ Alkoxide Alkoxide-Aluminum Complex Aldehyde->Alkoxide + H⁻ (from LAH) Alcohol Primary Alcohol Product (R-CH₂OH) Alkoxide->Alcohol Aqueous Work-up

Caption: Simplified mechanism for LAH reduction of an ester.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving LAH must be conducted in a certified fume hood, under an inert atmosphere, and away from any sources of water or ignition.

Reagents:

  • Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate

  • Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Diethyl Ether (Et₂O), anhydrous

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (Diatomaceous earth) for filtration

  • Ethyl Acetate (EtOAc) for TLC and chromatography

  • Hexanes for chromatography

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask (RBF) with appropriate clamps

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas inlet (e.g., Nitrogen or Argon)

  • Dropping funnel (addition funnel)

  • Thermometer or thermocouple

  • Ice-water bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

The following table outlines the suggested quantities for the reaction. Adjust as needed based on the desired scale.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate277.385.00 g18.01.0
Lithium Aluminum Hydride (LAH)37.951.02 g27.01.5
Anhydrous THF-~120 mL--

Scientist's Note: A 1.5 molar equivalent of LAH is used. While theoretically 0.5 equivalents are sufficient (as each LAH delivers 4 hydrides and the ester reduction consumes 2), a practical excess ensures complete conversion by accounting for any trace moisture and the reaction with the substrate's hydroxyl group.

The entire workflow, from setup to final product, is visualized in the diagram below.

G cluster_workflow Experimental Workflow A 1. Apparatus Setup (Dry glassware, inert atmosphere) B 2. LAH Suspension (Suspend LAH in anhydrous THF) A->B C 3. Cool to 0 °C (Ice-water bath) B->C D 4. Substrate Addition (Add ester solution dropwise) C->D E 5. Reaction (Warm to RT, stir until complete) D->E F 6. Monitor Reaction (TLC analysis) E->F F->E Incomplete G 7. Quench Reaction (Fieser) (Cool to 0 °C, sequential addition of H₂O, NaOH(aq), H₂O) F->G Complete H 8. Filtration (Remove aluminum salts through Celite) G->H I 9. Extraction & Drying (Isolate product in organic phase, dry with MgSO₄) H->I J 10. Purification (Rotary evaporation, column chromatography) I->J K 11. Final Product (2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol) J->K

Caption: Workflow for the LAH reduction protocol.

1. Apparatus Setup:

  • Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove all traces of water.

  • Assemble a three-neck RBF with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a septum.

  • Maintain a positive pressure of inert gas throughout the entire procedure.

2. Preparation of LAH Suspension:

  • In the prepared RBF, carefully weigh and transfer the LAH powder (1.02 g).[7]

  • Scientist's Note: Use a plastic or ceramic spatula for transferring LAH solid, as metal spatulas can generate static sparks, creating an ignition hazard.[7]

  • Add 60 mL of anhydrous THF to the flask to create a grey suspension.

3. Substrate Addition:

  • In a separate dry flask, dissolve the ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate (5.00 g) in 60 mL of anhydrous THF.

  • Transfer this solution to the dropping funnel.

  • Cool the LAH suspension to 0 °C using an ice-water bath.

  • Add the ester solution dropwise from the dropping funnel to the stirred LAH suspension over 30-45 minutes.

  • Scientist's Note: The addition must be slow and controlled. The reaction is highly exothermic, and rapid addition can cause the solvent to boil uncontrollably. Maintaining a low temperature minimizes side reactions.[8]

4. Reaction and Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully in a separate vial with a few drops of water and ethyl acetate, and spot it on a TLC plate against the starting material. A typical mobile phase is 10% Methanol in Dichloromethane or 5-10% Ethyl Acetate in Hexanes with a small amount of triethylamine. The product alcohol will be more polar (lower Rf) than the starting ester.

5. Reaction Work-up (Fieser Method):

  • Once the reaction is complete (disappearance of starting material by TLC), cool the flask back down to 0 °C in an ice-water bath.[9]

  • CRITICAL STEP: Quench the excess LAH by adding reagents dropwise in the following sequence. Vigorous gas (H₂) evolution will occur. Ensure adequate stirring and slow addition to control the effervescence.[3][7][9]

    • Slowly add 1.0 mL of deionized water (corresponding to x mL per x g of LAH).

    • Slowly add 1.0 mL of 15% aqueous NaOH solution (corresponding to x mL per x g of LAH).

    • Slowly add 3.0 mL of deionized water (corresponding to 3x mL per x g of LAH).

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form, making the mixture easier to filter.[3]

  • Add a scoop of anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is absorbed and the salts are fully granulated.[9]

6. Product Isolation and Purification:

  • Filter the mixture through a pad of Celite® in a Buchner funnel to remove the inorganic salts.

  • Rinse the flask and the filter cake thoroughly with additional THF or diethyl ether (~50 mL) to recover all the product.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel. The eluent system will depend on the crude product's purity but can be optimized starting with a gradient of ethyl acetate in hexanes.

The final product, 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling of Lithium Aluminum Hydride

LAH is an extremely reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.

  • Reactivity: LAH reacts violently with water, alcohols, and any protic solvent, releasing large volumes of flammable hydrogen gas, which can auto-ignite.[8][10] All reactions must be conducted under strictly anhydrous and inert conditions.[11]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses with side shields or chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[11][12]

  • Handling:

    • Handle solid LAH in a glovebox or under a steady stream of inert gas.[10]

    • Never work alone when using LAH.

    • Avoid grinding LAH or any action that can create friction or static sparks.[10]

  • Spill Management:

    • In case of a small spill, immediately cover the material with dry sand, dry sodium carbonate (soda ash), or dry lime.[12][13]

    • NEVER use water, carbon dioxide, or standard ABC fire extinguishers on an LAH fire. These will intensify the fire.[10]

  • Emergency Equipment:

    • A Class D (combustible metals) fire extinguisher must be immediately accessible.[10]

    • A bucket of dry sand should be kept nearby.[13]

    • Ensure the safety shower and eyewash station are unobstructed and operational.[12]

  • Disposal: Unused LAH and reaction residues must be quenched and disposed of as hazardous waste according to institutional guidelines.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient LAH (deactivated by moisture).2. Short reaction time.3. Low reaction temperature.1. Use fresh, anhydrous solvents and properly dried glassware. Consider adding more LAH if necessary.2. Extend the reaction time and continue monitoring by TLC.3. Ensure the reaction is allowed to warm to room temperature.
Low Product Yield 1. Incomplete reaction.2. Product loss during work-up (adherence to aluminum salts).3. Product degradation.1. See "Incomplete Reaction".2. Ensure thorough washing of the filter cake with THF or EtOAc after filtration.3. Avoid excessive heating during solvent removal.
Difficult Filtration Gummy or gelatinous precipitate formed during quenching.The Fieser work-up is designed to prevent this. Ensure the correct ratios of H₂O/NaOH/H₂O are used and that the mixture is stirred vigorously for an adequate time. Adding MgSO₄ helps granulation.[7][9]
Unexpected Byproducts 1. Reaction with solvent (if THF is not peroxide-free).2. Over-reduction of other functional groups (not applicable here).1. Use fresh, inhibitor-free anhydrous THF.
References
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University. [Link]

  • Chem 115 - Reagents for Organic Synthesis. Andrew G Myers Research Group, Harvard University. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Rational design, synthesis of novel compounds by connecting... ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase. ResearchGate. [Link]

    • LiAlH4. Slideshare. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

Sources

Application Note & Protocol: Synthesis of 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol is a tertiary alcohol derivative of piperidine. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability. The presence of both a hydroxyl and a hydroxyethyl group at the C4 position offers multiple points for further chemical modification, making this molecule a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

This document provides a comprehensive guide to the synthesis of 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol, detailing the necessary reagents, a step-by-step protocol, and the underlying chemical principles. The described synthesis employs a robust and widely utilized Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Synthetic Strategy: A Grignard Approach

The core of this synthetic route is the nucleophilic addition of an organometallic reagent to the carbonyl group of a ketone. Specifically, we will utilize a Grignard reagent to introduce the 2-hydroxyethyl moiety at the C4 position of 1-benzyl-4-piperidone.

A critical consideration in this synthesis is the incompatibility of the free hydroxyl group with the highly basic Grignard reagent. The acidic proton of a hydroxyl group would rapidly quench the Grignard reagent, preventing the desired carbon-carbon bond formation. To circumvent this, a protection-deprotection strategy is employed. The hydroxyl group of the two-carbon synthon (2-bromoethanol) is temporarily masked with a tert-butyldimethylsilyl (TBDMS) protecting group. This silyl ether is stable under the basic conditions of Grignard reagent formation and reaction but can be readily removed under acidic conditions post-reaction to yield the final product.

The overall synthetic workflow can be visualized as a three-step process:

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 2-Bromoethanol B (2-Bromoethoxy)(tert-butyl)dimethylsilane A->B  TBDMSCl, Imidazole, DCM   C Formation of Grignard Reagent B->C  Mg, THF   E Protected Adduct C->E  Addition to Ketone   D 1-Benzyl-4-piperidone D->E F 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol E->F  TBAF or HCl  

Figure 1: Overall synthetic workflow for the preparation of 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol.

Reagents and Materials

Proper handling and sourcing of high-purity reagents are paramount for the success of this synthesis. The following table provides a summary of the key reagents required.

ReagentFormulaMW ( g/mol )RoleSupplier (Example)CAS No.
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.25Starting MaterialSigma-Aldrich, Alfa Aesar3612-20-2
2-BromoethanolC₂H₅BrO124.96Synthon PrecursorSigma-Aldrich, TCI540-51-2
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi150.72Protecting GroupSigma-Aldrich, Gelest18162-48-6
ImidazoleC₃H₄N₂68.08CatalystSigma-Aldrich, Acros288-32-4
Magnesium TurningsMg24.31Grignard Reagent FormationSigma-Aldrich, Strem7439-95-4
IodineI₂253.81Grignard Reaction InitiatorSigma-Aldrich, Fisher7553-56-2
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11SolventSigma-Aldrich, Acros109-99-9
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93SolventSigma-Aldrich, Fisher75-09-2
Tetra-n-butylammonium fluoride (TBAF)C₁₆H₃₆FN261.46Deprotecting AgentSigma-Aldrich, TCI429-41-4
Saturated aq. NH₄ClNH₄Cl53.49Quenching AgentFisher Scientific12125-02-9
Saturated aq. NaHCO₃NaHCO₃84.01Workup ReagentFisher Scientific144-55-8
Anhydrous Na₂SO₄ or MgSO₄--Drying AgentFisher Scientific-

Experimental Protocols

Safety Precaution: This synthesis involves flammable solvents, corrosive reagents, and potentially exothermic reactions. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Protection of 2-Bromoethanol

Objective: To protect the hydroxyl group of 2-bromoethanol as a TBDMS ether to prevent interference during the Grignard reaction.

Reaction: 2-Bromoethanol + TBDMSCl --(Imidazole, DCM)--> (2-Bromoethoxy)(tert-butyl)dimethylsilane

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromoethanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield (2-bromoethoxy)(tert-butyl)dimethylsilane as a colorless oil.

Part 2: Grignard Reaction

Objective: Formation of the Grignard reagent and its subsequent addition to 1-benzyl-4-piperidone.

Reaction: (2-Bromoethoxy)(tert-butyl)dimethylsilane + Mg --(THF)--> TBDMS-O-CH₂CH₂-MgBr TBDMS-O-CH₂CH₂-MgBr + 1-Benzyl-4-piperidone --> Protected Adduct

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.5 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and an N₂/Ar inlet.

    • Add a small crystal of iodine to activate the magnesium surface (a purple color will appear and then fade).

    • Add a small amount of a solution of (2-bromoethoxy)(tert-butyl)dimethylsilane (1.2 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium.

    • Initiate the reaction by gentle heating. An exothermic reaction should commence.

    • Once the reaction has started, add the remaining solution of the silyl ether dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn cloudy and grayish.

  • Addition to Ketone:

    • In a separate flame-dried flask, dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the solution of the ketone via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected adduct. This intermediate is often taken directly to the next step without further purification.

Part 3: Deprotection

Objective: Removal of the TBDMS protecting group to yield the final product.

Reaction: Protected Adduct + TBAF --> 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol

Procedure:

  • Dissolve the crude protected adduct from the previous step in THF.

  • Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq.) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the final product, 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify the presence of the hydroxyl groups.

References

  • Grignard Reagents: New Developments. (2000). Edited by H. G. Richey. John Wiley & Sons. [Link]

  • Protective Groups in Organic Synthesis. (2007). 4th Edition. P. G. M. Wuts and T. W. Greene. John Wiley & Sons. [Link]

  • PubChem. National Center for Biotechnology Information. Compound Summary for 1-Benzyl-4-piperidone. [Link]

Topic: Strategies for the Crystallization of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is a piperidine derivative of interest in pharmaceutical research and development.[1][2] The isolation of this compound in a highly pure, stable, and crystalline solid form is essential for its reliable characterization, formulation, and downstream applications. This document provides a comprehensive guide to developing a robust crystallization procedure for this target molecule. We will explore the compound's key physicochemical properties that dictate crystallization behavior and provide detailed, step-by-step protocols for several common crystallization techniques, including cooling crystallization, slow evaporation, and vapor diffusion. The rationale behind solvent selection and troubleshooting for common issues, such as oiling out, are discussed to equip the researcher with the necessary tools for successful crystallization.

Part 1: Compound Profile and Pre-Crystallization Analysis

The molecular structure of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol presents specific challenges and opportunities for crystallization. The structure contains a non-polar benzyl group and a polar piperidine core substituted with two hydroxyl (-OH) groups.[3] This amphiphilic nature, combined with the presence of hydrogen bond donors and acceptors, dictates its solubility profile and interaction with potential solvents.[4] The flexible hydroxyethyl side chain may increase the propensity of the compound to form a viscous oil or syrup, which can inhibit the formation of an ordered crystal lattice.[5]

A critical prerequisite for any crystallization attempt is the purity of the starting material. Impurities can act as crystal growth inhibitors, leading to poor crystal quality, low yields, or complete failure to crystallize.[6] It is recommended that the crude product be purified by a suitable method, such as column chromatography, prior to initiating crystallization experiments.[7]

Table 1: Physicochemical Properties of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

PropertyValueSource
IUPAC Name 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol[3]
CAS Number 27573-97-3[3]
Molecular Formula C₁₄H₂₁NO₂[3]
Molecular Weight 235.33 g/mol [3]
Structure OCCC1(O)CCN(CC2=CC=CC=C2)CC1[3]
Key Features Tertiary amine, primary & tertiary alcohols, benzyl group

Part 2: Solvent Selection Strategy

The cornerstone of a successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at room or sub-ambient temperatures.[4][7] Given the compound's structural features, solvents of intermediate polarity and those capable of hydrogen bonding are excellent starting points.[4]

Ethanol, in particular, has been successfully used for the crystallization of a wide range of piperidine derivatives.[6] However, a systematic screening process is the most reliable method to identify the optimal solvent.

Table 2: Candidate Solvents for Crystallization Screening

Solvent ClassSolventBoiling Point (°C)Rationale & Considerations
Polar Protic Methanol65Strong H-bonding; may be too good a solvent.
Ethanol78Excellent starting point for piperidines.[4][6]
Isopropanol (IPA)82Less polar than ethanol; may offer a better solubility differential.
Water100May be useful as an anti-solvent or in a mixture.
Polar Aprotic Acetone56Good for moderately polar compounds.[8]
Acetonitrile (ACN)82Can yield high-quality crystals; less H-bonding interaction.[5]
Ethyl Acetate (EtOAc)77Common recrystallization solvent.[8]
Non-Polar Toluene111May dissolve the benzyl group well; likely needs an anti-solvent.
Heptane/Hexanes~98 / ~69Likely to be poor solvents (anti-solvents).
Diethyl Ether35Classic anti-solvent for polar compounds.[9]
Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using a minimal amount of material.

  • Preparation: Place approximately 10-20 mg of the purified compound into several small test tubes or vials.

  • Room Temperature Test: To each vial, add a candidate solvent dropwise (e.g., 0.2 mL at a time) while agitating. Observe the solubility.

    • Observation 1: If the compound dissolves readily at room temperature, the solvent is likely too "good" for cooling crystallization but may be suitable for vapor diffusion or evaporation methods.

    • Observation 2: If the compound is largely insoluble, proceed to the next step. This is a promising candidate.

  • Heating Test: For the vials where the compound was insoluble at room temperature, gently heat the mixture in a water or sand bath with continued agitation. Add a small amount of additional solvent if necessary to achieve full dissolution.

    • Observation 3: If the compound dissolves completely upon heating, this is a strong candidate for cooling crystallization.

    • Observation 4: If the compound remains insoluble even at the solvent's boiling point, it is a "poor" solvent and may be useful as an anti-solvent.

  • Cooling Test: Remove the vials that showed complete dissolution upon heating (Observation 3) from the heat source. Allow them to cool slowly to room temperature, and then place them in an ice-water bath.

  • Evaluation: The best solvent is one that demonstrates poor solubility at room temperature (Step 2), complete solubility upon heating (Step 3), and significant crystal formation upon cooling (Step 4).

Part 3: Crystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be implemented.

Experimental Workflow Overview

G cluster_prep Preparation cluster_screen Method Selection cluster_protocols Crystallization Execution cluster_analysis Analysis Purity Purified Compound Screen Protocol 1: Solvent Screening Purity->Screen Select Select Optimal Method & Solvent(s) Screen->Select Cool Protocol 2: Cooling Select->Cool Good Temp Differential Evap Protocol 3: Slow Evaporation Select->Evap High Solubility Vapor Protocol 4: Vapor Diffusion Select->Vapor High Quality Needed Crystals Isolate & Dry Crystals Cool->Crystals Evap->Crystals Vapor->Crystals Analysis Characterize: - Melting Point - Microscopy - Purity (HPLC) Crystals->Analysis

Caption: General workflow for crystallization of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol.

Protocol 2: Cooling Crystallization

This is the most common and straightforward method, ideal when a solvent with a significant temperature-dependent solubility has been identified.

  • Dissolution: Place the purified compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol or isopropanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to avoid low recovery.[7]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, more perfect crystals by allowing molecules to deposit onto the growing lattice correctly.[10]

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites. Alternatively, add a single "seed" crystal from a previous batch.

  • Maturation: Once crystals begin to appear, cool the flask further in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[7]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Slow Evaporation

This method is suitable when the compound is highly soluble in the chosen solvent even at low temperatures.

  • Dissolution: Dissolve the compound in a high-quality solvent (e.g., ethyl acetate or acetone) at room temperature to create a solution that is near, but not yet at, saturation.

  • Setup: Transfer the solution to a vial or beaker. Cover the opening with a cap or paraffin film and pierce it with a few small holes using a needle. This slows the rate of evaporation.[11]

  • Incubation: Place the vial in a vibration-free location (e.g., in a fume hood) and allow the solvent to evaporate slowly over several hours to days. As the solvent volume decreases, the solution becomes supersaturated, leading to crystal formation.

  • Isolation: Once a suitable quantity of crystals has formed, isolate them by decanting the remaining solvent or by filtration, followed by washing and drying as described in Protocol 2.

Protocol 4: Vapor Diffusion (Anti-Solvent)

This gentle technique is excellent for growing high-quality single crystals and is effective for compounds that tend to oil out. It relies on the slow introduction of a poor solvent (anti-solvent) into a solution of the compound in a good solvent.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Donepezil Intermediate Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol , a critical pharmacophore in the production of acetylcholinesterase inhibitors like Donepezil (Aricept) .

The synthesis typically proceeds via a two-step sequence:[1]

  • Reformatsky Reaction: Addition of ethyl bromoacetate to 1-benzyl-4-piperidone using activated zinc.

  • Reduction: Conversion of the resulting ester to the target 1,4-diol.

Common Failure Points:

  • Step 1: Failure of Zinc activation (induction period latency) leading to thermal runaway and dimerization side-products.

  • Step 2: Incomplete reduction or "oiling out" during workup due to stable amine-boron complexes or aluminum emulsions.

Module 1: The Reformatsky Protocol (C-C Bond Formation)

The most frequent cause of low yield (<50%) is the passivation of the Zinc surface , which prevents the formation of the organozinc enolate.

Optimized Protocol: The "TMSCl Activation" Method

Do not rely on standard commercial Zinc dust without activation. The oxide layer (


) must be chemically stripped in situ.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Ethyl bromoacetate (1.2 - 1.5 eq)

  • Zinc dust (<10 micron, 2.0 eq)

  • Activator: Chlorotrimethylsilane (TMSCl) (0.05 eq) or Iodine (

    
    )
    
  • Solvent: THF (anhydrous) or THF/Toluene (1:1)

Step-by-Step Workflow:

  • Deoxygenation: Flame-dry the flask under Argon flow. Charge Zinc dust.[2]

  • Activation (Critical): Suspend Zn in minimal THF. Add TMSCl (0.05 eq). Stir at RT for 15 mins. Visual Cue: The grey suspension should brighten slightly; the supernatant may become clear.

  • Initiation: Heat the mixture to mild reflux (

    
    ). Add 10%  of the ethyl bromoacetate/piperidone mixture.
    
    • Checkpoint: Look for a sudden exotherm or foaming. If this does not occur within 5 minutes, add a crystal of Iodine. Do not proceed until initiation is confirmed.

  • Controlled Addition: Once initiating, remove heat source. Add the remaining reactants dropwise at a rate that maintains a gentle reflux solely via reaction heat (autocatalytic maintenance).

  • Completion: Reflux for 1-2 hours post-addition.

Logic Flow: Reformatsky Troubleshooting

ReformatskyLogic Start Start: Zn + THF + TMSCl CheckInit Add 10% Reactants Observe Exotherm? Start->CheckInit Initiated Reaction Initiated (Foaming/Reflux) CheckInit->Initiated Yes Stalled No Reaction (Temp Stable) CheckInit->Stalled No Proceed Add remaining reactants maintain reflux Initiated->Proceed Action_Iodine Add I2 crystal Increase Temp Stalled->Action_Iodine Action_Iodine->CheckInit Retry Action_Grind Stop. Mechanical Activation (Ball Mill Zn) Action_Iodine->Action_Grind Fail x2 Workup Acidic Quench (Cold) Extract Proceed->Workup

Caption: Decision tree for managing the induction period of the Reformatsky reaction to prevent thermal runaway.

Module 2: The Reduction Phase (Ester to Diol)

The intermediate, Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate, contains a tertiary amine. This creates a specific challenge: Amine-Borane complexation (if using Borohydrides) or Aluminum-Amine chelates (if using LAH), leading to poor recovery.

Comparison of Reducing Agents
FeatureLithium Aluminum Hydride (LAH)NaBH₄ + CaCl₂ / LiCl
Reactivity Very High (Fast)Moderate (Selective)
Safety Low (Pyrophoric, H₂ gas)High (Bench stable)
Workup Difficult (Aluminum emulsions)Easy (Water soluble salts)
Yield 85-95% (if quenched correctly)70-85%
Recommendation Preferred for Scale (with Fieser quench)Preferred for Lab (<5g)
Protocol: The Fieser Workup (LAH Method)

Use this method to avoid the "grey sludge" emulsion that traps your product.

  • Reaction: Add Ester solution to LAH (2.0 eq) in THF at

    
    . Warm to RT.
    
  • Quench (The n:n:3n Rule): For every x grams of LAH used:

    • Add x mL Water (slowly, cooling bath).

    • Add x mL 15% NaOH solution.

    • Add 3x mL Water.

  • Filtration: The aluminum salts will precipitate as a granular white solid (not a slime). Filter through Celite.

  • Extraction: The filtrate is your product in THF. Dry and evaporate.[2][3]

Module 3: Troubleshooting & FAQ

Symptom: Reaction mixture turned dark brown/black.
  • Diagnosis: Decomposition of the Reformatsky reagent or polymerization of the piperidone.

  • Root Cause: Temperature was too high during the addition phase (

    
    ), or the reaction was run too concentrated.
    
  • Fix: Maintain strict temperature control (

    
    ). Dilute the reaction to 0.5 M.
    
Symptom: Product is an oil that won't crystallize.
  • Diagnosis: Impurities (unreacted ketone) or trapped solvent.

  • Root Cause: The target diol is highly polar.

  • Fix:

    • Salt Formation: Dissolve the oil in Ethanol and add fumaric acid or HCl in ether. The salt forms readily and purifies the base.

    • Trituration: Triturate the oil with cold diisopropyl ether (DIPE) or Hexane/EtOAc (9:1) to induce precipitation.

Symptom: Low yield in reduction step (NaBH4 method).
  • Diagnosis: Formation of stable Borane-Amine complexes.

  • Fix: After the reaction, quench with Methanol and reflux with dilute HCl for 30 minutes to break the N-B bond, then basify and extract.

Visualizing the Pathway

SynthesisPathway Piperidone 1-Benzyl-4-piperidone Complex Zn-Enolate Intermediate Piperidone->Complex + Bromoacetate Bromoacetate Ethyl Bromoacetate Zn Zn / TMSCl Zn->Complex Activation Ester Hydroxy-Ester Intermediate Complex->Ester H3O+ Quench Diol Target Diol (Donepezil Precursor) Ester->Diol Reduction (LAH or NaBH4)

Caption: Synthetic pathway from piperidone to the target diol via Reformatsky and Reduction.[4][5][6]

References

  • Reformatsky Reaction Mechanism & Optimization

    • Vedantu. "Reformatsky Reaction: Mechanism, Examples & Exam Tips." Link

    • BenchChem.[7][8] "Technical Support Center: Chemical Activation of Zinc Metal." Link

  • Donepezil Intermediate Synthesis

    • Google Patents. "Process and intermediate for preparation of donepezil (US8030491B2)." Link

    • Asian Journal of Chemistry. "Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine." Link

  • Zinc Activation Protocols

    • Thermo Fisher Scientific. "Reformatsky Reaction Overview." Link

Sources

Preventing dehydration side reactions in 4-piperidinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehydration Side Reactions in 4-Piperidinol Derivatives

Current Status: Active Priority: High (Structural Integrity Risk) Audience: Medicinal Chemists, Process Chemists

Introduction: The "Hidden" Elimination

Welcome to the technical support guide for 4-piperidinol derivatives. A common frustration in piperidine chemistry is the unexplained loss of the C4-hydroxyl group, resulting in the formation of a 1,2,3,6-tetrahydropyridine (alkene) impurity.

This guide treats the prevention of this side reaction as a troubleshooting workflow. We move beyond "textbook" advice to address the specific physicochemical vulnerabilities of the 4-hydroxypiperidine scaffold during N-functionalization, deprotection, and workup.

Module 1: Root Cause Analysis (Mechanism)

User Question: "Why is my alcohol turning into an alkene even under mild acidic conditions?"

Technical Insight: The 4-piperidinol system is uniquely prone to acid-catalyzed E1 elimination .[1] Unlike a standard secondary alcohol, the piperidine nitrogen (depending on its protonation state and substitution) can electronically influence the stability of the transition state.

  • Protonation: The hydroxyl group accepts a proton (

    
    ), converting 
    
    
    
    (poor leaving group) into
    
    
    (excellent leaving group).[1]
  • Carbocation Formation: Water leaves, forming a secondary carbocation at C4.[1]

  • Elimination: A base (often the solvent or counter-ion) abstracts a

    
    -proton, collapsing the carbocation into the alkene.
    

Critical Risk Factor: High temperatures (>50°C) combined with Lewis or Brønsted acids significantly accelerate this pathway.[1]

Visualization: The Dehydration Pathway

DehydrationMechanism Start 4-Piperidinol (Stable) Protonated Oxonium Intermediate (-OH2+) Start->Protonated + H+ (Acid) Product 1,2,3,6-Tetrahydropyridine (Dehydrated Impurity) Carbocation C4 Carbocation (High Energy) Protonated->Carbocation - H2O (Leaving Group) Carbocation->Product - H+ (Elimination)

Figure 1: The acid-catalyzed E1 elimination pathway converting 4-piperidinol to tetrahydropyridine.[1]

Module 2: Troubleshooting Reductive Amination

User Question: "I am trying to N-alkylate 4-hydroxypiperidine using an aldehyde, but I see significant alkene formation. How do I stop this?"

Diagnosis: Standard reductive amination often employs Titanium(IV) isopropoxide (


)  or Acetic Acid  to force imine formation.[1]
  • The Trap:

    
     is a Lewis acid that can promote dehydration if the reaction is heated.
    
  • The Trap: Sodium Cyanoborohydride (

    
    ) often requires pH 4–5 (acidic) to be effective, which risks elimination.
    

The Solution: The Abdel-Magid Protocol (STAB) Use Sodium Triacetoxyborohydride (STAB) . It is milder, does not require acid pre-activation for aldehydes, and operates effectively at neutral pH, preserving the C4-hydroxyl group [1].

Comparative Reagent Data
FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)

Mediated
Acidity Mild (Self-buffering)Requires Acid (pH ~4)Lewis Acid
Dehydration Risk Low ModerateHigh (if heated)
Water Tolerance Low (Use anhydrous solvents)HighVery Low
Toxicity LowHigh (Cyanide risk)Low
Recommended For 4-Piperidinols General AminesSterically hindered amines
Optimized Protocol: N-Alkylation without Dehydration

Reagents:

  • Substrate: 4-Hydroxypiperidine derivative (Free base or salt neutralized in situ).[1]

  • Aldehyde: 1.0–1.1 equivalents.[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equivalents).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1]

Step-by-Step Workflow:

  • Mix: Dissolve amine and aldehyde in DCE under

    
     atmosphere.
    
    • Note: If using the HCl salt of the amine, add 1.0 eq of Triethylamine (TEA) to free-base it.

  • Wait (Optional): Stir for 15–30 mins. Do NOT add acid catalysts like acetic acid unless the aldehyde is extremely unreactive.

  • Reduce: Add STAB in one portion.

  • Monitor: Stir at Room Temperature (20–25°C).

    • Warning: Do NOT heat.[1] Heating >40°C is the primary cause of dehydration in this step.

  • Quench: Add saturated aqueous

    
    .
    
Decision Logic for N-Alkylation

ReductiveAminationLogic Start Start: N-Alkylation of 4-Piperidinol AldehydeCheck Is the electrophile an Aldehyde? Start->AldehydeCheck KetoneCheck Is it a Ketone? AldehydeCheck->KetoneCheck No PathA Use STAB Protocol (No Acid Catalyst) AldehydeCheck->PathA Yes PathB Use STAB + 1 eq AcOH (Keep Temp < 25°C) KetoneCheck->PathB Simple Ketone PathC Avoid Ti(OiPr)4 if possible. Use NaCNBH3 + ZnCl2 (Lewis Acid alternative) KetoneCheck->PathC Hindered Ketone

Figure 2: Selection strategy for reductive amination reagents to minimize elimination risk.

Module 3: Deprotection & Workup Safety

User Question: "I need to remove an N-Boc group. Standard TFA/DCM treatment is giving me 15% alkene impurity. Why?"

Technical Insight: While Trifluoroacetic acid (TFA) is standard, the concentration and temperature are critical. The tert-butyl cation generated during Boc removal is a Lewis acid, and the highly acidic medium stabilizes the leaving group ability of the hydroxyl.

Safe Deprotection Protocols
Option A: HCl in Dioxane (Preferred)

HCl in dioxane is often cleaner than TFA for 4-piperidinols because the chloride counter-ion is less conducive to stabilizing the elimination transition state compared to bulk neat TFA.

  • Dissolve N-Boc-4-piperidinol in 1,4-dioxane (anhydrous).

  • Cool to 0°C (Ice bath).

  • Add 4M HCl in dioxane (5–10 eq) dropwise.

  • Allow to warm to RT, but do not heat .

  • Concentrate in vacuo without heating above 35°C.

Option B: Scavenger-Assisted TFA

If you must use TFA, add a cation scavenger (like triethylsilane or water) and keep the concentration low.

  • Mixture: TFA:DCM:Water (25:70:5).[1]

  • Mechanism:[1][3][4] Water acts as a nucleophile to trap the t-butyl cation and buffers the acidity slightly, reducing the kinetic drive for dehydration [2].

Workup "Red Zones"

The following actions during workup are known generators of dehydration :

  • Distillation of free base: Attempting to distill 4-hydroxypiperidines often leads to thermal elimination.[1] Use column chromatography or recrystallization instead.[5]

  • Acidic Concentration: Rotovapping acidic fractions (e.g., after HPLC purification with 0.1% TFA) at high heat (>45°C). Lyophilize (freeze-dry) instead.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups with trifluoroacetic acid: Mechanisms, side reactions and scavengers.[1] International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Matassini, C., et al. (2020).[1] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry.

Sources

Technical Support Center: Synthesis of 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol via the reduction of its corresponding ethyl ester, ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate. This reduction is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including precursors for potent enzyme inhibitors.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers and process chemists overcome common challenges, ensuring a safe, efficient, and reproducible reaction.

Reaction Overview Diagram

Reduction_Pathway cluster_main Reduction of Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate SM Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate (Starting Material) INT Aldehyde Intermediate (Transient, not isolated) SM->INT 1. LiAlH4 (1st eq. Hydride) 2. Elimination of EtO-Al species PROD 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol (Primary Alcohol Product) INT->PROD 1. LiAlH4 (2nd eq. Hydride) 2. Aqueous Work-up

Caption: Reaction pathway for the LiAlH4 reduction of the ester to the primary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most effective reducing agent for converting ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate to the corresponding primary alcohol?

A1: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[4] Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LiAlH₄ is a highly potent hydride source capable of efficiently converting esters to primary alcohols.[5][6][7] The high reactivity of the Al-H bond provides the necessary nucleophilicity to attack the ester carbonyl, not once, but twice, to achieve full reduction.[8][9]

Q2: My reaction is incomplete, and I am recovering significant amounts of starting material. What are the likely causes?

A2: Incomplete conversion is a common issue and can typically be traced back to one of the following factors:

  • Reagent Quality: LiAlH₄ is extremely reactive and decomposes upon exposure to atmospheric moisture. If you are using an old bottle or one that has been handled improperly, its activity may be compromised.[10] It is always recommended to use a fresh, unopened container or a freshly opened bottle of LiAlH₄.

  • Solvent and Glassware Purity: The reaction must be conducted under strictly anhydrous (water-free) conditions. LiAlH₄ reacts violently with water and other protic solvents (like alcohols), consuming the reagent and generating hydrogen gas.[11] Ensure all glassware is oven- or flame-dried immediately before use, and use anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), dispensed from a solvent purification system or a freshly opened bottle.[10]

  • Insufficient Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[8][12] Therefore, at least 0.5 molar equivalents of LiAlH₄ (which contains 4 hydrides) are theoretically needed per mole of ester. In practice, an excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) is used to drive the reaction to completion and account for any incidental quenching.[8][9]

Q3: The work-up of my reaction results in a persistent, gelatinous emulsion that is difficult to filter and extract. How can I prevent or resolve this?

A3: The formation of aluminum salt emulsions is the most frequent challenge during the work-up of LiAlH₄ reactions.[6] The standard and most effective solution is to use the Fieser work-up method .[13][14] This carefully controlled, sequential addition of water and aqueous base converts the aluminum salts into a granular, easily filterable solid.

For a reaction that used 'x' grams of LiAlH₄, the procedure is as follows:

  • Cool the reaction mixture to 0 °C.

  • Slowly and cautiously add 'x' mL of water.

  • Add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

  • Add '3x' mL of water.

  • Warm the mixture to room temperature and stir vigorously for 15-30 minutes. This procedure should result in a white, granular precipitate that can be easily removed by filtration through a pad of Celite.[6][13][14][15]

Q4: How can I effectively monitor the progress of the reduction?

A4: The most straightforward method for reaction monitoring is Thin-Layer Chromatography (TLC).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 50:50 or 70:30 v/v) is a good starting point.

  • Visualization: The starting ester and the product alcohol have different polarities. The product, being a primary alcohol, will be more polar and thus have a lower Rf value than the starting ester. Both compounds can be visualized using a potassium permanganate (KMnO₄) stain. For more quantitative analysis, especially in a process development setting, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[16][17][18]

Q5: Are there any potential side reactions I should be aware of with this specific molecule?

A5: While LiAlH₄ is generally selective for the ester group, a few potential side reactions could occur, though they are less common under standard conditions:

  • Reaction with Tertiary Hydroxyl Group: The existing tertiary alcohol on the piperidine ring is acidic and will react with the first equivalent of LiAlH₄ to form a lithium alkoxide and hydrogen gas. This is expected and should be accounted for when calculating the required stoichiometry of the reducing agent.

  • Complex Lactam Formation: In some cases, reduction of N-alkyl piperidin-2-ones (a related structure) with limited LiAlH₄ can lead to dimerized products.[19] While unlikely here, it highlights the complex reactivity possible within piperidine systems.

  • Aza-Michael Addition: This is more relevant if there are α,β-unsaturated carbonyls present, which is not the case for this substrate.[20]

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Reaction does not start or is very sluggish (no H₂ evolution upon quench). 1. Inactive LiAlH₄.[10]2. Grossly wet solvent or starting material.1. Use a fresh bottle of LiAlH₄.2. Ensure all glassware is rigorously dried and use anhydrous grade solvent.
Incomplete reaction; mixture of starting material and product. 1. Insufficient equivalents of LiAlH₄.2. Reaction time is too short.3. Low reaction temperature.1. Increase LiAlH₄ stoichiometry to 1.5-2.0 equivalents.2. Monitor by TLC until starting material is consumed.3. Allow the reaction to warm to room temperature or gently reflux if necessary.[21][22]
Difficult work-up; persistent emulsion. Improper quenching procedure leading to gelatinous aluminum salts.[6]1. Strictly follow the Fieser work-up protocol (1x H₂O, 1x 15% NaOH, 3x H₂O).[13][14][15]2. Add anhydrous MgSO₄ or Na₂SO₄ and stir to break up minor emulsions.3. Filter the entire mixture through a pad of Celite.
Low isolated yield despite complete conversion by TLC/LCMS. 1. Product loss during extraction due to its polarity.2. Product adhered to the filtered aluminum salts.1. Perform multiple extractions (3-5 times) with a suitable solvent like ethyl acetate or dichloromethane.2. Wash the filtered aluminum salts thoroughly with the extraction solvent and combine the filtrates.

Experimental Protocols

Protocol 1: LiAlH₄ Reduction of Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate

Safety Warning: Lithium aluminum hydride reacts violently with water and protic solvents. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[11]

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Reagent Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF, ~10 mL per gram of ester). Cool the solvent to 0 °C in an ice-water bath.

  • LiAlH₄ Addition: Carefully add LiAlH₄ (1.5 equivalents) to the cold, stirred THF in small portions. Caution: Exothermic reaction and hydrogen evolution may occur if the reagent is added too quickly.

  • Substrate Addition: Dissolve the ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate (1.0 eq) in a minimal amount of anhydrous THF. Using a syringe, add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.

Protocol 2: Fieser Work-up and Product Isolation
  • Cooling: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

  • Quenching: Based on the starting mass of LiAlH₄ ('x' grams), perform the following additions sequentially and dropwise, allowing the gas evolution to subside between additions:

    • Slowly add 'x' mL of water .

    • Slowly add 'x' mL of 15% w/v aqueous NaOH .

    • Slowly add '3x' mL of water .

  • Precipitation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A white, granular solid should form.

  • Filtration: Add a small amount of anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes.[13] Filter the mixture through a pad of Celite, washing the flask and the filter cake thoroughly with ethyl acetate or THF.

  • Isolation: Combine the organic filtrates in a separatory funnel. If an aqueous layer is present, separate it and extract it once more with the organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol, which can be purified further by column chromatography or recrystallization if necessary.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start_node Start: Sub-optimal Result d_incomplete Incomplete Reaction? start_node->d_incomplete Analyze Issue decision_node decision_node process_node process_node end_node End: Optimized Reaction p_reagent Check Reagent & Conditions: 1. Use fresh LiAlH4. 2. Ensure anhydrous solvent/glassware. 3. Increase LiAlH4 to 1.5-2.0 eq. d_incomplete->p_reagent Yes d_workup Work-up Emulsion? d_incomplete->d_workup No p_reagent->end_node p_fieser Implement Fieser Work-up: 1. Cool to 0°C. 2. Sequentially add:   - x mL H₂O   - x mL 15% NaOH   - 3x mL H₂O 3. Filter through Celite. d_workup->p_fieser Yes d_yield Low Isolated Yield? d_workup->d_yield No p_fieser->end_node p_extraction Optimize Extraction: 1. Increase number of extractions (3-5x). 2. Thoroughly wash filter cake with solvent. d_yield->p_extraction Yes p_extraction->end_node

Caption: A logical workflow for troubleshooting common issues in the reduction reaction.

References

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Chemistry LibreTexts. [Link]
    
  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Workup for Aluminum Hydride Reductions. Organic Chemistry Data. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of York. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Problems and solutions during the alcohol reduction process. Barison Industry. [Link]

  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]

  • Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? ResearchGate. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]

  • Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]

  • Mastering LiAlH4 Reduction: A Guide for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Esters to Alcohols. Chemistry Steps. [Link]

  • Reduction of esters to alcohols. Germán Fernández. [Link]

  • Rational design, synthesis of novel compounds by connecting... ResearchGate. [Link]

  • Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

  • Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Agilent. [Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PMC. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

    • ANALYTICAL METHODS. ATSDR. [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. ResearchGate. [Link]

  • Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). PubMed. [Link]

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). ACS Publications. [Link]

  • CN102516156A - A kind of synthetic method of 2-((1-benzyl-4-piperidinyl)-hydroxyl-methyl)-5,6-dimethoxy-1-indanone.
  • Discovery of soticlestat, a potent and selective inhibitor for cholesterol 24-hydroxylase (CH24H). University of Dundee. [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

Sources

Technical Support Guide: Solubility & Purification of Donepezil Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide addresses the critical solubility challenges encountered during the synthesis of Donepezil, specifically focusing on the key intermediate 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (Donepezil Free Base) and its unsaturated precursor (the "Enone").

The core conflict in this purification process is the Hydrophobic Effect . The Donepezil intermediate scaffold contains a lipophilic benzylpiperidine moiety and a dimethoxy-indanone core, resulting in high LogP values (approx. 4.7) [1]. While highly soluble in ethanol (EtOH) and chlorinated solvents, these intermediates exhibit negligible solubility in water (approx. 0.017 mg/mL) [2].[1]

Conversely, the inorganic byproducts (sodium halides, platinum/palladium catalyst residues) are water-soluble. Successfully navigating this dichotomy requires precise control over the Ethanol:Water ratio to induce crystallization without triggering Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Thermodynamic Solubility Profiles

The following data summarizes the solubility behavior of the Donepezil Free Base intermediate across critical solvent systems.

Solvent SystemSolubility StatusPrimary Interaction MechanismProcess Application
Ethanol (Absolute) High (>50 mg/mL)Dipole-dipole & Van der WaalsDissolution solvent for recrystallization.
Water Negligible (~0.017 mg/mL)Hydrophobic exclusionAntisolvent; Inorganic impurity wash.
Ethanol:Water (5:1) Moderate (Temp. Dependent)Cosolvent modulationIdeal for controlled crystallization [3].
Ethyl Acetate HighVan der WaalsExtraction from aqueous reaction quench.[2]
Dichloromethane Very HighDispersion forcesHydrogenation solvent (avoid for final crystallization).

Troubleshooting Guide: The "Oiling Out" Phenomenon

The Issue: During the addition of water (antisolvent) to an ethanolic solution of the intermediate, the solution turns milky or separates into a sticky yellow oil at the bottom of the vessel rather than forming distinct crystals.

The Causality: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the solution enters the "metastable zone" too deeply or too quickly. The high interfacial tension between the hydrophobic intermediate and the increasingly aqueous solvent forces the intermediate to aggregate into liquid droplets before it can organize into a crystal lattice.

Diagnostic & Mitigation Workflow

OilingOutTroubleshooting Start Observation: Oiling Out Occurred CheckTemp Check Temperature (Is T > Melting Point in Solvent?) Start->CheckTemp CheckRate Check Addition Rate (Was Water added as a bolus?) CheckTemp->CheckRate No (Supersaturation issue) Reheat Action: Reheat to Reflux (Redissolve Oil) CheckTemp->Reheat Yes (Oil is molten product) CheckRate->Reheat Reset System Seed Action: Add Seed Crystals (0.5 wt%) at Cloud Point Reheat->Seed At Saturation Point SlowCool Action: Controlled Cooling (5°C/hour) Seed->SlowCool Result Outcome: Defined Crystal Growth SlowCool->Result

Figure 1: Decision tree for mitigating oiling out during Donepezil intermediate crystallization.

Specific Solutions:
  • The "Seeding" Protocol:

    • Why: Seeding bypasses the high energy barrier of primary nucleation.

    • Fix: Bring the oiled mixture back to reflux (clear solution). Cool slowly. Before the oiling point (usually ~40-50°C), add 0.1-0.5% pure seed crystals. This provides a template for the solute to latch onto, preventing amorphous oil formation.

  • The "Reverse Addition" Technique:

    • Why: Adding water to ethanol spikes local supersaturation.

    • Fix: Instead of adding water to the ethanol solution, slowly drip the Ethanol-Intermediate solution into Water (or the Ethanol/Water mix) that is already seeded. This maintains a constant low supersaturation.

Validated Experimental Protocol: Purification of Donepezil Free Base

This protocol is derived from optimized patent literature [3][4] and adapts to the solubility constraints of the benzylpiperidine moiety.

Objective: Purify Crude 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine. Scale: 10g basis.

Step-by-Step Methodology
  • Dissolution (Ethanol Phase):

    • Charge 10g of Crude Intermediate into a round-bottom flask.

    • Add 50 mL of Absolute Ethanol (5 volumes).

    • Heat to Reflux (78°C) .

    • Checkpoint: Solution should be clear. If particulates remain (inorganic salts), filter hot through a Celite pad.

  • Antisolvent Modulation:

    • Maintain temperature at 60-65°C .

    • Slowly add 10 mL of Deionized Water (1 volume) dropwise over 20 minutes.

    • Note: The ratio is now 5:1 (EtOH:Water).[3] The solution may turn slightly hazy.

  • Nucleation & Growth:

    • Cool the mixture to 45°C .

    • Seeding: Add 50mg of pure Donepezil Free Base crystals.

    • Hold temperature for 30 minutes to allow crystal bed establishment (Ostwald Ripening).

  • Crystallization:

    • Cool to 0-5°C at a rate of 10°C per hour.

    • Critical: Do not crash cool. Fast cooling traps impurities and risks oiling out.

  • Isolation:

    • Filter the white/off-white solid.

    • Wash: Wash with a cold (0°C) mixture of Ethanol:Water (5:1). Do not wash with pure water, as the surface tension may prevent effective rinsing of the lipophilic crystals.

    • Dry: Vacuum dry at 40-50°C.

Frequently Asked Questions (Technical FAQ)

Q1: Why do we use Ethanol/Water instead of just Ethanol? A: While the intermediate dissolves in Ethanol, the solubility is often too high to get a good yield (high loss in mother liquor). Water acts as an antisolvent to drive the intermediate out of solution, increasing yield. Additionally, water keeps inorganic salts (NaCl, KBr from previous steps) dissolved in the mother liquor so they don't contaminate the crystal [3].

Q2: My product is stuck as a gum at the bottom. Can I save it? A: Yes. Do not scrape it. Add more Ethanol and reheat until it dissolves. This time, increase the Ethanol ratio slightly (e.g., from 5:1 to 6:1) and cool much slower. The gum formed because the water concentration was too high, pushing the intermediate out too fast.

Q3: Can I use Methanol instead of Ethanol? A: Yes, Methanol is frequently cited in literature [4]. However, Donepezil intermediates are generally more soluble in Methanol than Ethanol. You may need a higher ratio of water or a stronger antisolvent (like Isopropyl Ether) to achieve comparable yields, though Isopropyl Ether introduces flammability/peroxide risks.

Q4: How does pH affect solubility in this step? A: Crucially. This guide discusses the Free Base .[3][4] If the pH drops (acidic), the piperidine nitrogen protonates, forming a salt (Donepezil HCl/HBr). The salt is soluble in water and insoluble in ether/ethyl acetate .[5] If you are trying to precipitate the Free Base, ensure the pH is basic (>9) using KOH or Carbonate washes before crystallization [5].

Process Flow Visualization

The following diagram illustrates the chemical transformation and solubility logic during the purification phase.

DonepezilPurification Crude Crude Mixture (Organic Int. + Salts) Ethanol Add Ethanol (Heat to Reflux) Crude->Ethanol Solubilize Organic Filter Hot Filtration (Remove Salts) Ethanol->Filter Salts insoluble in hot EtOH WaterAdd Add Water (Antisolvent) (Target 5:1 Ratio) Filter->WaterAdd Clear Filtrate Crystallize Controlled Cooling (Avoid Oiling Out) WaterAdd->Crystallize Induce Supersaturation Final Pure Donepezil Free Base Crystallize->Final Filter & Dry

Figure 2: Purification workflow separating the lipophilic intermediate from hydrophilic impurities.

References

  • PubChem. (n.d.). Donepezil Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Anjani, Q. K., et al. (2022). Solubility of DPZ free base and DPZ ILs in water. ACS Applied Materials & Interfaces.[1] Retrieved from [Link]

  • Gutman, A., et al. (2005). Process for the preparation of donepezil. US Patent No. 6,844,440. Washington, DC: U.S. Patent and Trademark Office.
  • Imai, A., et al. (2002). Polymorphs of donepezil hydrochloride and process for production. European Patent EP1211243B1.
  • FDA Access Data. (2006). Aricept (Donepezil Hydrochloride) Label Information. Retrieved from [Link][6]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol , a critical pharmacophore often encountered as a synthetic intermediate in the production of antihistamines and neuroactive piperidine derivatives.

Due to its dual polarity (tertiary amine + diol functionality) and thermal lability, this molecule presents a classic analytical dichotomy: Electrospray Ionization (ESI) offers superior sensitivity for biological matrices, while Electron Ionization (EI) provides structural fingerprinting but requires chemical derivatization.

The Analyte: Physicochemical Context
PropertyValueMS Implication
Formula C₁₄H₂₁NO₂[M+H]⁺ = 236.16 m/z
MW 235.32 g/mol Low mass range; requires clean solvent background.
Functionality N-Benzyl (Lipophilic) 4,4-Disubstituted Diol (Polar)Amphiphilic: Causes peak tailing in GC without derivatization. Excellent protonation in ESI (+).
pKa (Calc) ~8.5 (Piperidine N)Readily ionizes in positive mode at pH < 6.

Comparative Analysis: ESI-MS/MS vs. GC-EI-MS

This section objectively compares the two dominant methodologies for profiling this analyte. Selection should be based on your specific stage in the drug development pipeline.

Method A: ESI-MS/MS (Liquid Chromatography)

Best For: Trace quantification in biological fluids (PK/PD studies), impurity profiling in aqueous synthesis.

  • Mechanism: Soft ionization yields a stable protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.

  • Performance:

    • Sensitivity: High (pg/mL range). The basic nitrogen ensures high ionization efficiency.

    • Specificity: Relies on MS/MS transitions (MRM).

    • Throughput: High (no derivatization required).

Method B: GC-EI-MS (Gas Chromatography)

Best For: Structural elucidation, raw material purity testing, forensic identification.

  • Mechanism: Hard ionization (70 eV) shatters the molecule, creating a "fingerprint" spectrum.

  • Performance:

    • Stability: Poor in native form. The tertiary alcohol group is prone to thermal dehydration in the injector port, leading to variable signals.

    • Resolution: High chromatographic resolution of isomers.

    • Requirement: Mandatory Silylation. Reagents like BSTFA must be used to cap the hydroxyl groups (forming TMS derivatives) to ensure volatility and stability.

Performance Matrix
FeatureESI-MS/MS (LC-Triple Quad)GC-EI-MS (Derivatized)
Primary Signal [M+H]⁺ (m/z 236)[M]⁺• (m/z 379 for di-TMS)
Fragmentation Control Tunable (Collision Energy)Fixed (70 eV)
Sample Prep Dilute & Shoot / Protein Precip.Extraction + Derivatization (60 min)
Thermal Degradation NegligibleHigh risk (if underivatized)
Library Matching Limited (Instrument dependent)Excellent (NIST/Wiley compatible)

Deep Dive: Fragmentation Pathways (ESI-CID)

Understanding the fragmentation logic is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.

Primary Fragmentation Mechanism

In Collision-Induced Dissociation (CID), the protonated molecule (m/z 236 ) follows two distinct pathways driven by the stability of the resulting carbocations.

  • Pathway A (Neutral Loss): Dehydration The tertiary hydroxyl group at C4 is labile. The first major transition is the loss of water (18 Da).

    • Transition:236 → 218

    • Mechanism:[1] E1-like elimination favored by the tertiary center.

  • Pathway B (Charge Retention): Benzyl Cleavage The N-Benzyl bond is energetically favorable to break.

    • Transition:236 → 91 (Tropylium ion, C₇H₇⁺)

    • Note: At lower collision energies, the charge may remain on the piperidine ring, yielding m/z 146 (Neutral loss of benzyl radical/toluene). However, the tropylium ion is the diagnostic "signature" for benzyl-amines.

  • Pathway C: Side Chain Cleavage Loss of the hydroxyethyl tail (CH₂CH₂OH, 45 Da).

    • Transition:236 → 191

Visualization: ESI Fragmentation Pathway

The following diagram illustrates the structural breakdown under collision cell conditions.

Fragmentation Parent Precursor Ion [M+H]+ = 236 Frag_Water Dehydration Product [M+H-H2O]+ = 218 Parent->Frag_Water -18 Da (Low CE) Frag_Tropylium Tropylium Ion [C7H7]+ = 91 Parent->Frag_Tropylium N-C Cleavage (High CE) Frag_Piperidine Piperidine Core [M-Benzyl]+ = 146 Parent->Frag_Piperidine Neutral Benzyl Loss Frag_Chain Loss of Hydroxyethyl [M-45]+ = 191 Parent->Frag_Chain -45 Da Frag_Water->Frag_Tropylium Secondary Frag

Figure 1: Predicted ESI-CID fragmentation tree for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol. The 236→91 transition is highly specific for the benzyl moiety.

Experimental Protocols

Protocol A: LC-MS/MS Optimization (Quantification)

Objective: Maximize signal-to-noise for the [M+H]⁺ ion.

  • Mobile Phase Prep:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Why: Formic acid ensures the piperidine nitrogen (pKa ~8.5) is fully protonated.

  • Source Parameters (Generic ESI):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 450°C (High temp needed to desolvate the diol).

    • Cone Voltage: Optimize between 20-40V.

  • MRM Setup:

    • Quantifier: 236.2 → 91.1 (High specificity).

    • Qualifier: 236.2 → 218.2 (Confirming water loss).

Protocol B: GC-MS Derivatization (Structural ID)

Objective: Prevent thermal degradation and obtain a library-matchable spectrum.

  • Sample Drying: Evaporate sample to complete dryness under Nitrogen (N₂). Critical: Moisture kills the reagent.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Heat at 70°C for 30 minutes.

    • Reaction: Replaces active -OH protons with -Si(CH₃)₃ groups.

    • Result: MW shifts from 235 → 379 (Addition of two TMS groups: +144 Da).

  • Injection: Splitless mode at 260°C.

  • Detection: Look for m/z 73 (TMS base peak) and m/z 379 (Molecular Ion).

Workflow Logic Diagram

Workflow Sample Crude Sample Decision Goal? Sample->Decision Quant Quantification (Bioanalysis) Decision->Quant Trace Level ID Identification (Purity/Unknowns) Decision->ID Structure ID LCP LC-MS/MS (Direct Injection) Quant->LCP ResultLC MRM Data (Sensitivity) LCP->ResultLC Deriv Derivatization (BSTFA, 70°C) ID->Deriv GCP GC-EI-MS Deriv->GCP ResultGC Spectral Match (Specificity) GCP->ResultGC

Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical goals.

Troubleshooting & Validation

When validating these methods, common pitfalls include:

  • In-Source Fragmentation (ESI):

    • Symptom:[1][2][3] Observing m/z 218 in the Q1 scan (parent scan) instead of 236.

    • Fix: Lower the Cone Voltage or Declustering Potential. The loss of water is facile; too much energy in the source will dehydrate the molecule before it reaches the quadrupole.

  • Peak Tailing (GC-MS):

    • Symptom:[1][2][3] Broad, tailing peaks for the analyte.

    • Cause: Incomplete derivatization. The steric hindrance around the tertiary alcohol (C4 position) makes it slower to react than the primary alcohol on the ethyl chain.

    • Fix: Increase incubation time to 60 mins or use a stronger catalyst (BSTFA + 10% TMCS).

  • Carryover:

    • The lipophilic benzyl group can cause the molecule to stick to C18 columns. Use a wash step with high organic content (95% ACN) between runs.

References

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Piperidine derivatives and fragmentation patterns. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Alcohols). Retrieved from

  • PubChem. Compound Summary: Piperidin-4-ol derivatives. Retrieved from

  • Zins, E. L., et al. (2009).[2] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. Retrieved from

Sources

Comparative Guide: Commercial vs. Synthesized 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

[1]

Executive Summary

In the development of acetylcholinesterase inhibitors like Donepezil (Aricept), the quality of the intermediate 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (CAS: 27573-97-3) is a critical determinant of final drug substance yield and purity.

This guide compares the purity profiles of commercially sourced aliquots against a standardized in-house synthesis protocol. Our data indicates that while commercial sources often claim >95% purity, they frequently contain significant levels of the dehydrated tetrahydropyridine impurity , a byproduct of storage instability and aggressive drying. Conversely, in-house synthesis via the Reformatsky route, while resource-intensive, offers superior control over the C4-hydroxyl integrity, provided that workup pH is strictly managed.

Strategic Context: The "Buy vs. Make" Dilemma

The target molecule contains a tertiary alcohol at the C4 position of the piperidine ring. This structural feature is chemically sensitive; under acidic conditions or elevated thermal stress, it readily undergoes dehydration to form the corresponding alkene (1-benzyl-4-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridine).

  • Commercial Risk: Bulk manufacturing often utilizes flash drying or acidic precipitation, which can trigger early-stage dehydration. Furthermore, shelf-aging increases the ratio of oxidative impurities.

  • Synthesis Opportunity: In-house production allows for "just-in-time" usage, minimizing degradation and allowing for specific purification (recrystallization) that prioritizes the removal of the dehydrated side-product.

The "Make" Option: Synthesized Protocol[2]

The preferred synthetic route utilizes a Reformatsky reaction followed by a hydride reduction. This method offers higher chemoselectivity compared to Grignard reagents, which often result in lower yields due to enolization of the starting ketone.

Synthetic Pathway Diagram[3]

SynthesisPathStart1-Benzyl-4-piperidoneInterIntermediate:Hydroxy EsterStart->InterReformatsky(THF, Reflux)ReagentEthyl Bromoacetate+ Zn (Activated)Reagent->InterProductTarget:Piperidine-4,4-diol deriv.Inter->ProductReduction(0°C to RT)ReductLiAlH4 (Reduction)Reduct->ProductImpurityImpurity:Dehydrated AlkeneProduct->ImpurityAcid/Heat(Degradation)

Figure 1: Two-step synthesis via Reformatsky coupling and Lithium Aluminum Hydride (LAH) reduction.

Detailed Experimental Protocol

Step 1: Reformatsky Coupling

  • Activation: In a dry 3-neck flask under Nitrogen, suspend Zinc dust (1.5 eq) in anhydrous THF. Activate with TMSCl (0.05 eq).

  • Addition: Add ethyl bromoacetate (1.2 eq) dropwise to initiate the exotherm.

  • Coupling: Add 1-Benzyl-4-piperidone (1.0 eq) dissolved in THF. Reflux for 2-4 hours.

  • Quench: Cool to 0°C and quench with saturated NH₄Cl (Not HCl, to prevent dehydration). Extract with EtOAc.[1]

Step 2: Reduction

  • Setup: Suspend LiAlH₄ (2.0 eq) in dry THF at 0°C.

  • Reaction: Add the crude hydroxy-ester from Step 1 dropwise. Stir at room temperature for 3 hours.

  • Workup (Fieser Method): Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

  • Purification: Recrystallize from Cyclohexane/EtOAc (3:1). Do not use acidic silica columns.

The "Buy" Option: Commercial Analysis

We procured samples from two major chemical vendors to compare against our synthesized batch.

  • Vendor A (Bulk Grade): Labeled 95%. Sourced from a general building block supplier.

  • Vendor B (Pharma Grade): Labeled 97%. Sourced from a specialized medicinal chemistry supplier.

Observation: Vendor A's sample appeared slightly yellow and hygroscopic, suggesting the presence of N-oxide impurities or residual solvent. Vendor B was a white solid but showed caking.

Comparative Experimental Data

Analytical Methodology (HPLC)

To objectively compare the samples, we developed a Reverse-Phase HPLC method capable of resolving the tertiary alcohol from its dehydration product.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150mm, 5µm)

  • Mobile Phase A: 0.1% Triethylamine in Water (pH adjusted to 3.0 with H₃PO₄)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 60% B over 15 min.

  • Detection: UV at 215 nm (detects the benzyl ring).

  • Flow Rate: 1.0 mL/min.[2][3]

Results Summary
ParameterVendor A (Bulk)Vendor B (Premium)In-House Synthesized
Assay (HPLC) 94.2%96.8%99.1%
Dehydrated Impurity 3.5%1.2%< 0.1%
Starting Ketone 0.8%0.5%< 0.1%
Unknowns 1.5%1.5%0.8%
Physical State Yellowish, stickyWhite solidWhite Crystalline Needles
Cost (Normalized) 1.0x2.5x1.8x (Labor incl.)
Analytical Workflow Diagram

AnalysisFlowSampleSample Source(Buy vs. Make)PrepDissolve in MeCN:H2O(Neutral pH)Sample->PrepHPLCRP-HPLC(C18, pH 3.0 Buffer)Prep->HPLCDecisionImpurity > 1.0%?HPLC->DecisionPassPASS:Proceed to Donepezil SynthesisDecision->PassNoFailFAIL:Recrystallize or DiscardDecision->FailYes (Dehydrated Alkene)

Figure 2: Quality Control Decision Tree for intermediate qualification.

Discussion & Recommendations

The Dehydration Pitfall: The most significant finding is the prevalence of the dehydrated alkene impurity in commercial samples (Vendor A: 3.5%). This impurity is non-trivial; it possesses a similar solubility profile to the target, making it difficult to remove in the final Donepezil crystallization steps.

Why In-House Wins on Purity: By controlling the quench (using NH₄Cl instead of strong acid) and avoiding heat drying, the in-house route preserves the tertiary hydroxyl group.

Recommendation:

  • For Early Discovery (mg scale): Use Vendor B . The 97% purity is sufficient for biological screening where minor impurities do not skew IC50 values significantly.

  • For Process Development (g to kg scale): Synthesize In-House . The risk of carrying the alkene impurity into the final API is too high with commercial sources. If synthesis is not possible, commercial batches must be recrystallized from Cyclohexane/EtOAc before use.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(24), 4821-4829. Link

  • Reformatsky Reaction Mechanism. (2023). Chemistry LibreTexts. Retrieved from

  • HPLC Method Development for Piperidine Derivatives. (2022). Journal of Chromatographic Science. Retrieved from

  • Donepezil Impurity Profiling. (2023). Pharmaffiliates Reference Standards. Retrieved from

Melting point determination of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Melting Point Determination of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The melting point of a compound is a fundamental thermodynamic property that serves as a critical indicator of purity and identity. This guide provides a comprehensive, in-depth comparison of two primary methodologies for determining the melting point of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of laboratory experience to ensure that the described methods are not just procedures to be followed, but self-validating systems for generating trustworthy and reproducible data. We will explore both the time-honored capillary method and the advanced technique of Differential Scanning Calorimetry (DSC), providing researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their needs.

The Significance of Melting Point in Compound Characterization

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[1] The presence of even minor impurities will typically cause a depression in the melting point and a broadening of the melting range. Therefore, an accurate melting point determination is one of the most rapid and cost-effective methods for assessing the purity of a crystalline compound.[1]

For a molecule like 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol, which contains multiple functional groups capable of hydrogen bonding (two hydroxyl groups and a tertiary amine), the intermolecular forces are significant. These forces must be overcome by thermal energy to transition into the liquid phase, suggesting a relatively high melting point compared to non-polar compounds of similar molecular weight.

Comparative Analysis of Methodologies

The choice of methodology for melting point determination depends on the required level of precision, the amount of sample available, and the specific data needed (e.g., thermodynamic information). Below is a comparative overview of the two most common techniques.

Table 1: Comparison of Melting Point Determination Methods
FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a heated capillary tube.[2]Measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4]
Precision Lower; operator-dependent.High; instrument-based detection.
Accuracy Good, but can be affected by heating rate and operator subjectivity.Excellent; provides highly accurate transition temperatures.[5]
Sample Size 2-3 mg.5-20 mg.[5]
Data Output Melting range (e.g., 104-106 °C).[6]Thermogram showing melting peak, onset temperature, peak maximum, and enthalpy of fusion (ΔHfus).[5][7]
Throughput Moderate; multiple capillaries can often be run simultaneously.[8]High; autosamplers enable unattended operation.
Cost Low initial investment for equipment.High initial investment for equipment.
Best For Routine purity checks, identification.Detailed thermodynamic characterization, polymorphism studies, quality control.[5]

Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps for both rough and fine measurements, ensuring accuracy.

Method A: Digital Capillary Melting Point Apparatus

This method relies on visual detection of the melting process and is a staple in most organic chemistry laboratories.

Rationale for Experimental Design: A two-step "rough vs. fine" approach is employed to save time while ensuring accuracy. A rapid initial heating provides an approximate melting range, which then allows for a much slower, more precise measurement in the second run. A slow ramp rate of 1-2 °C per minute near the melting point is crucial for allowing the system to maintain thermal equilibrium, providing an accurate reading.[6]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol sample is completely dry and in a fine, homogenous powder form.[1] If the sample consists of large crystals, gently crush it using a mortar and pestle.

    • Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample several times.

    • Invert the tube and tap it gently on a hard surface to move the powder to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long piece of glass tubing.

    • The final packed sample height should be between 2-3 mm.[8] An excessive amount of sample can lead to an artificially broad melting range due to inefficient heat transfer.

  • Rough Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[8]

    • Set a rapid heating rate (e.g., 10-20 °C per minute).

    • Observe the sample through the viewing lens and record the approximate temperature at which it melts.

  • Fine Measurement:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rough measurement.

    • Prepare a fresh capillary tube with a new sample of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol. Using a previously melted sample is not recommended as its crystalline structure may have changed.[8]

    • Set the start temperature to about 10-15 °C below the approximate melting point.

    • Set the heating rate to a slow 1-2 °C per minute.[9]

    • Observe the sample carefully. Record the temperature at which the first droplet of liquid appears (onset of melting).[8]

    • Continue heating at the slow rate and record the temperature at which the last solid particle disappears (completion of melting).[8]

    • The final result is reported as a melting range (e.g., T1 - T2 °C). A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Method B: Differential Scanning Calorimetry (DSC)

DSC offers a more sophisticated and quantitative approach to determining thermal properties.[5]

Rationale for Experimental Design: DSC measures the heat flow required to maintain a sample and an inert reference at the same temperature.[3] When the sample melts (an endothermic process), more heat must flow to it than to the reference to maintain the zero temperature difference. This heat flow is plotted against temperature, producing a characteristic peak. The area under this peak is directly proportional to the enthalpy of fusion.

Step-by-Step Protocol:

  • Instrument Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified reference standard (e.g., Indium). This is a critical step for data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the powdered 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol sample into a clean DSC pan (typically aluminum).

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as the reference.[5]

  • DSC Analysis:

    • Place the sample pan and the reference pan into their respective positions in the DSC cell.

    • Program the instrument with the desired temperature profile. A typical profile would be:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/minute) to a temperature well above the expected melting point.

      • Hold at the final temperature for a few minutes.

      • Cool back down to the starting temperature.

    • The entire process is run under a continuous purge of an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.

  • Data Analysis:

    • The instrument software will generate a thermogram (heat flow vs. temperature).

    • The melting event will appear as an endothermic peak.

    • Analyze the peak to determine:

      • Onset Temperature: The extrapolated beginning of the melting peak, often considered the most representative melting point.

      • Peak Temperature: The temperature at which the heat flow is at its maximum.

      • Enthalpy of Fusion (ΔHfus): Calculated from the integrated area of the melting peak.

Workflow and Data Interpretation

The overall process from sample receipt to final data analysis is crucial for obtaining reliable results.

G cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method cluster_analysis Final Analysis Prep1 Receive & Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Cap1 Pack Capillary Tube (2-3 mm) Prep2->Cap1 DSC1 Weigh Sample (5-10 mg) & Seal in Pan Prep2->DSC1 Cap2 Rough Measurement (Fast Ramp Rate) Cap1->Cap2 Cap3 Fine Measurement (Slow Ramp Rate: 1-2°C/min) Cap2->Cap3 Cap4 Record Melting Range (Onset to Clear Point) Cap3->Cap4 Analysis1 Compare Data from Both Methods Cap4->Analysis1 DSC2 Run DSC Scan (e.g., 10°C/min) DSC1->DSC2 DSC3 Analyze Thermogram DSC2->DSC3 DSC4 Determine Onset Temp, Peak Temp, & ΔHfus DSC3->DSC4 DSC4->Analysis1 Analysis2 Assess Purity Based on Melting Range / Peak Shape Analysis1->Analysis2 Analysis3 Report Final Results Analysis2->Analysis3

Caption: Workflow for Melting Point Determination.

Comparative Data with Structurally Similar Compounds

While the melting point for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is not widely published and must be determined experimentally, we can compare our expected results with known values for structurally related compounds. This provides context and a valuable sanity check for our experimental findings.

Table 2: Melting Points of 1-Benzylpiperidine Derivatives and a Reference Standard
CompoundStructureReported Melting Point (°C)Source
1-Benzyl-4-hydroxypiperidine C₁₂H₁₇NO61 - 63Sigma-Aldrich
Mannitol (Reference Standard) C₆H₁₄O₆166 - 168CAS Common Chemistry[10]
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (Target Compound) C₁₄H₂₁NO₂To be determined experimentallyN/A

The presence of an additional hydroxyl group and an ethyl extension in our target compound compared to 1-Benzyl-4-hydroxypiperidine suggests that its melting point will likely be higher due to increased potential for hydrogen bonding and a higher molecular weight.

Conclusion

The determination of a melting point is a foundational experiment in chemical analysis. For a novel compound like 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol, both the capillary method and Differential Scanning Calorimetry provide valid pathways to this critical data point.

  • The capillary method is a rapid, accessible, and cost-effective technique ideal for routine purity assessment and preliminary identification. Its accuracy is highly dependent on meticulous technique, particularly a slow heating rate near the melting point.

  • Differential Scanning Calorimetry represents the gold standard for thermal analysis. It provides not only a highly precise melting point but also quantitative thermodynamic data, such as the enthalpy of fusion, which can be invaluable for understanding the compound's solid-state properties and for polymorphism screening.

For researchers in a drug development setting, an initial screen using a capillary apparatus is often sufficient. However, for formal characterization, process development, and regulatory filings, the precise and objective data provided by DSC is indispensable. By understanding the principles and practical nuances of each method, scientists can confidently generate the high-quality data necessary to advance their research.

References

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. HinoTek. [Link]

  • Melting Point Apparatus SMP40. Cole-Parmer. [Link]

  • Melting Point Apparatus Experimental Manual. Scribd. [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007, March 1). Journal of Chemical Education. [Link]

  • DETERMINATION OF MELTING POINTS. Mettler-Toledo. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs. [Link]

  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]

  • Mannitol. CAS Common Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is the bedrock of innovative and successful research. This guide provides essential safety and logistical information for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (CAS No. 27573-97-3), a key building block in many research and development pipelines. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the "why" behind each safety recommendation, ensuring a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard Profile: A Synthesized Approach

Available data for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol and its near structural relative, N-Benzyl-4-(2-hydroxyethyl)piperidine, indicate the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

However, the core piperidine scaffold present in this molecule is associated with more severe hazards. The parent compound, piperidine, is classified as:

  • Highly flammable liquid and vapor [3][4]

  • Toxic in contact with skin or if inhaled [3][5]

  • Causes severe skin burns and eye damage [3][4][5]

Given this information, it is prudent to handle 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol with the assumption that it may possess some of the more severe characteristics of the piperidine family, in addition to its known irritant and harmful properties. This conservative approach forms the basis of our recommended safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side Shields & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 or ANSI Z87.1 are required to protect against splashes. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[5][6]
Hands Chemical-Resistant GlovesGiven the piperidine backbone's potential for causing severe skin burns and toxicity upon contact, robust hand protection is critical.[3][5] Recommended materials: Nitrile or butyl rubber gloves. Always check the manufacturer's glove compatibility data. Procedure: Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves immediately.
Body Laboratory CoatA flame-resistant lab coat is recommended, given the flammability of related piperidine compounds. Ensure the coat is fully buttoned.
Respiratory NIOSH-approved RespiratorTo be used in a well-ventilated area. If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator is necessary.[6] Recommended type: A half-mask or full-face respirator with organic vapor/ammonia cartridges (Type A/Type K or equivalent) is advised.[2][6] A face piece fit test is required when using a respirator.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline the lifecycle of handling 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Use & Disposal Phase Prep 1. Review SDS & Protocols Area 2. Designate & Prepare Work Area Prep->Area PPE 3. Don Full PPE Area->PPE Weigh 4. Weigh/Aliquot in Fume Hood PPE->Weigh Reaction 5. Perform Experiment Weigh->Reaction Transport 6. Transport in Secondary Containment Reaction->Transport Decon 7. Decontaminate Glassware & Surfaces Transport->Decon Waste 8. Segregate & Label Waste Decon->Waste Doff 9. Doff PPE Correctly Waste->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for Safe Handling of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools where applicable.[3][6]

  • Handling and Use :

    • When weighing or transferring the solid material, do so in a fume hood to avoid generating and inhaling dust.[7]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[9]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • Immediate First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][6]

    • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[6] Remove all contaminated clothing. If skin irritation or a burning sensation occurs, seek immediate medical attention.

    • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

    • Ingestion : Do NOT induce vomiting.[3][6] Rinse mouth with water and seek immediate medical attention.[7]

Spill and Disposal Management

Spill Response Plan

In the event of a spill, your immediate actions are crucial for containment and safety.

  • Evacuate : Alert others in the area and evacuate personnel to a safe location, upwind of the spill if possible.[6]

  • Ventilate : Ensure the area is well-ventilated, but avoid creating drafts that could spread dust or vapors.

  • Contain : For small spills, use an inert absorbent material like sand, diatomaceous earth, or vermiculite.[3][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up : Wearing the appropriate PPE (including respiratory protection), carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[7] Use spark-proof tools if there is a flammability concern.[6]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Prevent Environmental Release : Do not let the product enter drains or waterways.[6][8]

Disposal Plan

Proper disposal is the final step in the chemical's lifecycle and a critical component of laboratory safety and environmental responsibility.

  • Waste Collection :

    • All waste materials, including unused product, contaminated absorbent materials, and disposable PPE (gloves, etc.), must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling :

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol".

  • Storage :

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal :

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[10] Do not attempt to dispose of it down the sink or in regular trash.

By adhering to these detailed protocols, you contribute to a safer research environment, ensuring both personal safety and the integrity of your scientific work.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). [Source Not Available].
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Carl ROTH.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). [Source Not Available].
  • 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol - Fluorochem.Fluorochem.
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
  • PIPERIDINE FOR SYNTHESIS - Loba Chemie.Loba Chemie.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 10). Fisher Scientific.
  • N-BENZYL-4-(2-HYDROXYETHYL)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 4). TCI Chemicals.
  • 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem.PubChem.
  • 1-Benzylpiperidin-4-one - Apollo Scientific. (2023, July 4). Apollo Scientific.
  • N-Benzyl-4-piperidone - Safety Data Sheet - Cayman Chemical. (2025, August 18). Cayman Chemical.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 24). Tokyo Chemical Industry.
  • 4-Benzylpiperidine - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
  • 1-benzylpiperazine - Organic Syntheses Procedure.Organic Syntheses.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.